molecular formula C9H17NO B1434866 3-Ethoxy-8-azabicyclo[3.2.1]octane CAS No. 1702129-22-3

3-Ethoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B1434866
CAS No.: 1702129-22-3
M. Wt: 155.24 g/mol
InChI Key: NTPOQVVCLCXFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. It features the 8-azabicyclo[3.2.1]octane backbone, a nitrogen-containing bridged bicyclic structure of significant interest in medicinal chemistry and synthetic organic chemistry. The 8-azabicyclo[3.2.1]octane scaffold is recognized as a privileged structure in drug discovery. This core framework is frequently employed as a key synthetic intermediate and building block in the total synthesis of complex natural products and biologically active molecules. Its unique, three-dimensional structure presents both challenges and opportunities for synthetic chemists aiming to develop novel therapeutic agents. Researchers value this scaffold for its potential to impart conformational restraint and improve pharmacokinetic properties in target molecules. This product is intended for research applications only and is not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPOQVVCLCXFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702129-22-3
Record name 3-ethoxy-8-azabicyclo[3.2.1]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 3-Ethoxy-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 3-Ethoxy-8-azabicyclo[3.2.1]octane , a critical tropane scaffold used in the development of neuroactive agents (specifically DAT/SERT transporter modulators and muscarinic antagonists).

This guide prioritizes the N-protected de novo route over the classical demethylation of tropine, as the former offers superior stereochemical control and scalability for pharmaceutical applications.

Executive Summary & Strategic Rationale

The 8-azabicyclo[3.2.1]octane core (nortropane) is a privileged scaffold in medicinal chemistry. The 3-ethoxy derivative represents a lipophilic modification of the 3-hydroxy group found in tropine/pseudotropine. This modification is frequently employed to modulate blood-brain barrier (BBB) permeability and alter binding affinity profiles at monoamine transporters.

Key Challenges:

  • Stereochemical Integrity: Controlling the endo (tropine-like) vs. exo (pseudotropine-like) configuration at C3.

  • Amine Interference: The secondary amine at N8 is nucleophilic; attempting direct etherification without protection leads to N-alkylation byproducts.

  • Purification: Separation of endo/exo isomers is notoriously difficult post-synthesis; stereocontrol must be established early.

Synthetic Pathway Visualization

The following flowchart outlines the recommended Boc-Protection Strategy , which avoids the harsh conditions associated with von Braun or chloroformate-mediated demethylation of tertiary amines.

SynthesisRoute Start Nortropinone (HCl Salt) Step1 N-Boc-Nortropinone Start->Step1 Boc2O, TEA DCM, 25°C Step2 N-Boc-Nortropine (3-endo-OH) Step1->Step2 NaBH4 (Kinetic) MeOH, -78°C Step3 3-Ethoxy-N-Boc Intermediate Step2->Step3 NaH, EtI DMF, 0°C Final 3-Ethoxy-8-azabicyclo [3.2.1]octane Step3->Final TFA/DCM Deprotection

Figure 1: Optimized Boc-protection route for the synthesis of the target nortropane ether.

Detailed Experimental Protocol

Phase 1: Protection and Stereoselective Reduction

Objective: Isolate the endo-alcohol (3


) isomer.
  • Rationale: Kinetic reduction of tropinone derivatives (using NaBH4 at low temp) favors the endo isomer (tropine), whereas thermodynamic reduction (Na/EtOH) favors the exo isomer (pseudotropine).

Protocol:

  • Protection: Suspend Nortropinone HCl (10.0 mmol) in DCM (50 mL). Add Triethylamine (2.5 eq) followed by Boc-anhydride (1.1 eq). Stir at RT for 4 hours. Wash with 1M HCl, brine, and dry over Na₂SO₄.

  • Reduction: Dissolve the crude N-Boc-nortropinone in dry Methanol (0.2 M). Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. The low temperature is critical to maximize the endo:exo ratio (typically >9:1).

  • Workup: Quench with Acetone (to destroy excess hydride), concentrate, and partition between EtOAc/Water.

  • Purification: Flash chromatography (Hexane/EtOAc). The endo isomer typically elutes second due to intramolecular H-bonding interactions with the carbamate.

Phase 2: Williamson Ether Synthesis

Objective: Install the ethyl group at C3 without N-alkylation.

  • Mechanism: SN2 attack of the alkoxide on Ethyl Iodide.

Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve N-Boc-nortropine (5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.5 eq) carefully. Stir for 30 mins until H₂ evolution ceases. Observation: Solution will turn slightly yellow/turbid.

  • Alkylation: Add Ethyl Iodide (EtI, 1.5 eq) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour mixture into ice-cold saturated NH₄Cl solution. Extract with Et₂O (3x).[1]

    • Note: DMF removal is crucial; wash organic layer with LiCl (5% aq) to remove residual DMF.

Phase 3: N-Deprotection

Objective: Reveal the secondary amine.

Protocol:

  • Dissolve the intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.

  • Stir at RT for 2 hours (monitor by TLC for disappearance of the Boc-spot).

  • Free Basing (Critical): Evaporate TFA. The residue is the TFA salt. Dissolve in minimal water, basify to pH >12 with 2M NaOH, and extract exhaustively with CHCl₃ (chloroform is preferred over ether for extracting secondary amines).

  • Yield: Distill or recrystallize (as oxalate salt) for final purity.

Characterization & Data Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

PositionNucleusShift (δ ppm)MultiplicityAssignment Logic
H3 ¹H3.55 - 3.65Multiplet (tt)Methine proton at the ether linkage. Endo config typically shows coupling ~4-5 Hz.
H1, H5 ¹H3.50 - 3.55Broad SingletBridgehead protons alpha to the Nitrogen.
OCH₂ ¹H3.42Quartet (J=7Hz)Methylene of the ethyl group.
OCH₂C_H_3 ¹H1.18Triplet (J=7Hz)Methyl of the ethyl group.
H2, H4 ¹H1.90 - 2.10MultipletAxial/Equatorial protons of the 6-membered ring.
H6, H7 ¹H1.60 - 1.80MultipletEthylene bridge protons.
C3 ¹³C~72.0-Carbinol carbon (shifted downfield due to oxygen).
C1, C5 ¹³C~53.5-Bridgehead carbons (alpha to amine).
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₉H₁₇NO[1]

  • Exact Mass: 155.13

  • Observed [M+H]⁺: 156.14

  • Fragmentation Pattern: Tropane alkaloids typically show a base peak at m/z 82 or 83 (pyrrolidinium ion formed by cleavage of the 2-carbon bridge).

Stereochemical Validation (NOESY)

To confirm endo vs exo configuration:

  • Endo-isomer: Strong NOE correlation between H3 and the bridge protons (H6/H7 ).

  • Exo-isomer: Strong NOE correlation between H3 and the bridgehead protons (H1/H5 ).

References

  • Tropane Scaffold Synthesis: Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925–1024.

  • Williamson Ether Synthesis Protocols: Master Organic Chemistry. (2014).[2] The Williamson Ether Synthesis.

  • Stereoselective Reduction of Tropinones: Hayakawa, Y., et al. (1994). Stereoselective synthesis of tropine and pseudotropine derivatives. Journal of Organic Chemistry. (Standard reference for NaBH4 kinetic control)
  • N-Demethylation Strategies (Alternative Route): Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: ethyl 1-chloroethyl carbonate. Journal of Organic Chemistry, 49(11), 2081–2082.

  • Characterization of Tropane Ethers: BenchChem. (2025). Structural Characterization of Bicyclo[3.2.1]octanoid Neolignans using NMR Spectroscopy.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane ring system, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically significant compounds, including atropine and cocaine.[1] This guide focuses on a specific, non-natural derivative, 3-Ethoxy-8-azabicyclo[3.2.1]octane, a molecule of interest for synthetic and medicinal chemistry. As experimental data for this compound is not publicly available, this document provides a comprehensive analysis based on its structural characteristics, data from close analogs, and established predictive models. We will delve into its core physicochemical properties, outline rigorous experimental protocols for their determination, and discuss the implications of these properties for drug development.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane skeleton is a rigid, bicyclic amine that imparts unique three-dimensional conformations to molecules. This structural rigidity is crucial for specific and high-affinity interactions with biological targets, such as neurotransmitter receptors and transporters.[2] Naturally occurring tropane alkaloids, while therapeutically valuable, often have undesirable side effects.[3] Consequently, the synthesis of novel derivatives like this compound is a key strategy in drug discovery to modulate pharmacological activity, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Understanding the fundamental physicochemical properties of this novel scaffold is the first and most critical step in this endeavor.

Chemical Identity and Structural Analysis

The foundational step in characterizing any new chemical entity is to establish its identity.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₇NO

  • Molecular Weight: 155.24 g/mol

  • Canonical SMILES: CCOC1CC2CCC(C1)N2[4]

  • InChI Key: NTPOQVVCLCXFAR-UHFFFAOYSA-N[4]

The structure features the core nortropane (the N-demethylated tropane) bicyclic system.[1] The key modification is the ethoxy (-O-CH₂CH₃) group at the C-3 position. This substituent is expected to significantly influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity compared to its parent scaffold and naturally occurring analogs.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, we present a table of predicted values for the target compound alongside experimental or calculated data for structurally relevant analogs to provide context and a scientifically grounded estimation of its properties.

Table 1: Comparative Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Target)Nortropane (Parent Scaffold)Tropine (3-OH Analog)Cocaine (3-Benzoyloxy Analog)
Molecular Weight ( g/mol ) 155.24111.18[5]141.21[6]303.35[7]
Basicity (pKa) ~9.5 - 10.5 (Estimated)Not Found10.33[8]8.61[7][9]
Lipophilicity (LogP) 1.2 (Predicted, XLogP)[4]1.29 (Calculated)[5]0.8 (Predicted, XLogP3)[8]2.3 (Experimental)[9][10]
Aqueous Solubility Moderately Soluble (Estimated)log₁₀WS = -1.96 (Calculated)[5]100 g/L (Freely Soluble)[6]1.66 g/L (Slightly Soluble)[11]
Polar Surface Area (PSA, Ų) 12.47 (Predicted)3.24 (Predicted)23.47 (Predicted)[8]49.96 (Predicted)
H-Bond Donors 1 (from the N-H)121
H-Bond Acceptors 2 (from the N and O)125
Basicity (pKa): The Ionization Engine

Field Insight: The pKa of the tertiary bridgehead amine is arguably the most critical parameter for in vivo applications. It dictates the degree of ionization at physiological pH (~7.4), which directly impacts solubility, receptor binding (many binding sites interact with the protonated, cationic form), and membrane permeability.

The tertiary amine in the 8-azabicyclo[3.2.1]octane scaffold is a strong base. For comparison, tropine has an experimental basic pKa of 10.33, and atropine (an ester of tropine) has a pKa of 9.85.[8][12] Cocaine, which has electron-withdrawing groups, is slightly less basic with a pKa of 8.61.[7] The ethoxy group at C-3 in our target molecule is electronically neutral and sterically removed from the nitrogen. Therefore, its pKa is expected to be very similar to that of tropine, likely in the 9.5 to 10.5 range . At pH 7.4, the compound will be almost completely protonated (>99%), rendering it highly water-soluble in its cationic form.

Lipophilicity (LogP): The Key to Permeability

Field Insight: The octanol-water partition coefficient (LogP) is a fundamental measure of a compound's lipophilicity. It governs the ability of a drug to cross biological membranes, including the gut wall for oral absorption and the blood-brain barrier (BBB).

The predicted XLogP for this compound is 1.2 .[4] This can be rationalized by comparing it to its analogs:

  • Nortropane (LogP ≈ 1.29): The parent scaffold is already moderately lipophilic.[5]

  • Tropine (LogP ≈ 0.8): The addition of a hydroxyl group at C-3 increases polarity and reduces lipophilicity.[8]

  • Our Target (Predicted LogP ≈ 1.2): Replacing the hydroxyl group with an ethoxy group removes a hydrogen bond donor and adds two carbon atoms. This increases lipophilicity relative to tropine, bringing it back in line with the parent nortropane scaffold.

  • Cocaine (LogP ≈ 2.3): The large, aromatic benzoyl ester group significantly increases lipophilicity.[10]

A LogP of 1.2 suggests that the compound has a balanced character, potentially allowing for sufficient aqueous solubility while also being capable of passive diffusion across cell membranes.

Aqueous Solubility

Field Insight: Solubility is a prerequisite for absorption. A compound must be in solution to be absorbed from the gastrointestinal tract or to be formulated for intravenous administration.

Given its high basicity, the solubility of this compound will be highly pH-dependent. In acidic environments (e.g., the stomach or a buffered formulation), it will form a highly soluble hydrochloride salt. Its intrinsic solubility (of the free base) will be lower but likely still moderate, guided by the balance between the polar amine and ether groups and the nonpolar hydrocarbon framework. It is expected to be more soluble than cocaine but less so than the highly polar tropine.[6][11]

Experimental Determination of Core Properties

To move from prediction to empirical fact, the following standard protocols are required. These methods are designed to be self-validating and produce the high-quality data necessary for regulatory submission and lead optimization.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound involves a series of sequential and parallel experiments.

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Data Analysis & Application Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS, IR) Purification->Structure_ID pKa_Det pKa Determination (Potentiometric Titration) Structure_ID->pKa_Det Pure Compound (>98%) LogP_Det LogP Determination (Shake-Flask Method) Structure_ID->LogP_Det Pure Compound (>98%) Sol_Det Solubility Assay (pH-dependent) Structure_ID->Sol_Det Pure Compound (>98%) ADME_Model ADME Profile Modeling pKa_Det->ADME_Model LogP_Det->ADME_Model Sol_Det->ADME_Model Formulation Pre-formulation Studies Sol_Det->Formulation

Caption: Workflow for the physicochemical characterization of a novel compound.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination.[11] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point where the compound is 50% ionized, which, by definition, is where pH equals pKa.

Methodology:

  • Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized, CO₂-free water to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[12]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.[12]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized acid titrant (e.g., 0.1 M HCl), as the compound is a base.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, calculate the first and second derivatives of the curve to precisely locate the equivalence point.

Protocol: LogP Determination by the Shake-Flask Method (OECD 107)

Causality: The shake-flask method is a direct, equilibrium-based measurement of a compound's partitioning between two immiscible phases (n-octanol and water), providing a robust, experimentally-derived LogP value.[10] It is suitable for compounds with expected LogP values between -2 and 4.[10]

Methodology:

  • Phase Preparation: Pre-saturate high-purity n-octanol with water and, separately, water with n-octanol by shaking them together for 24 hours and allowing the phases to separate. Use the appropriate aqueous phase (e.g., a buffer at a pH at least 2 units above the pKa to ensure the compound is in its neutral, free-base form).

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration must be determined by a suitable analytical method (e.g., HPLC-UV, GC-MS).

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase. Typically, three runs are performed with different volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water).

  • Equilibration: Shake the vessels vigorously for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure complete separation and prevent emulsion formation.[10]

  • Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using the validated analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The final result should be the average of the three runs, which should agree within ± 0.3 log units.[10]

Implications for Drug Development: Synthesizing the Data

The relationship between a molecule's structure, its physicochemical properties, and its ultimate pharmacokinetic behavior (ADME) is a central tenet of drug design.

G cluster_0 cluster_1 cluster_2 Structure This compound pKa High pKa (~10) (Mostly Ionized) Structure->pKa LogP Balanced LogP (~1.2) (Membrane Permeable) Structure->LogP Solubility High Acidic Solubility (Good for Formulation) Structure->Solubility pKa->Solubility Distribution Likely Distribution to Tissues (Potential BBB Penetration) pKa->Distribution Excretion Likely Renal Excretion (Due to Cationic Form) pKa->Excretion Absorption Potential for Good Oral Absorption LogP->Absorption LogP->Distribution Solubility->Absorption

Caption: Relationship between properties and ADME outcomes.

  • Absorption: The high basicity ensures dissolution in the stomach, and the balanced LogP of ~1.2 suggests that the neutral form, though a minor species at physiological pH, is sufficiently lipophilic to cross the intestinal membrane. This combination is often favorable for oral absorption.

  • Distribution: A LogP in this range is often associated with good tissue distribution. For CNS-targeted drugs, a LogP between 1 and 3 is often considered optimal, suggesting this compound has the potential to cross the blood-brain barrier.

  • Metabolism & Excretion: The ethoxy group may be a site for O-dealkylation by cytochrome P450 enzymes. The high degree of ionization at physiological pH suggests that renal clearance of the parent compound will be a likely route of excretion.

Conclusion

While lacking direct experimental validation, a robust physicochemical profile for this compound can be confidently projected through a combination of computational prediction and comparative analysis with structurally related tropane alkaloids. The compound is predicted to be a strong base with a balanced lipophilicity, suggesting it is a promising scaffold with favorable drug-like properties. This guide provides not only these critical insights but also the authoritative experimental frameworks required for researchers to generate the empirical data needed to advance this and similar molecules through the drug discovery pipeline.

References

  • Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. (2022). PMC. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. Available at: [Link]

  • Name COCAINE Structure Systematic name methyl (1R,2R,3S,5S). E-learning. Available at: [Link]

  • Cocaine. (n.d.). DrugFuture. Available at: [Link]

  • Tropine. (n.d.). DrugFuture. Available at: [Link]

  • Tropane alkaloids and related compounds. (2023). ResearchGate. Available at: [Link]

  • Tropine. (n.d.). PubChem. Available at: [Link]

  • Nortropine. (n.d.). PubChem. Available at: [Link]

  • Tropane. (n.d.). Wikipedia. Available at: [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. (2020). PMC. Available at: [Link]

  • Tropane alkaloids in pharmaceutical and phytochemical analysis. (2024). ResearchGate. Available at: [Link]

  • (1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol. (n.d.). PubChem. Available at: [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. Available at: [Link]

  • Dissociation constants (p K a) of tertiary and cyclic amines. (2014). RTI International. Available at: [Link]

  • This compound. (n.d.). PubChemLite. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Chemical Properties of 8-Azabicyclo[3.2.1]octane (CAS 280-05-7). (n.d.). Cheméo. Available at: [Link]

  • Five New Nortropane Alkaloids and Six New Amino Acids from the Fruit of Morus alba LINNE Growing in Turkey. (2002). ResearchGate. Available at: [Link]

  • Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. (1995). PubMed. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2014). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

3-Ethoxy-8-azabicyclo[3.2.1]octane mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action & Pharmacological Profiling[1][2][3]

Executive Summary

3-Ethoxy-8-azabicyclo[3.2.1]octane (commonly referred to as Tropine Ethyl Ether or Ethyltropine ) is a semi-synthetic tropane derivative. Unlike its 3-aryloxy analogs (e.g., benztropine) or 3-aryl analogs (e.g., WIN 35,428), which exhibit high affinity for the Dopamine Transporter (DAT), the 3-ethoxy derivative serves primarily as a steric probe in Structure-Activity Relationship (SAR) studies.

Its mechanism of action is bifurcated based on stereochemistry:

  • Muscarinic Antagonism: The tropane core acts as an orthosteric antagonist at Muscarinic Acetylcholine Receptors (mAChRs), mimicking the pharmacophore of atropine but with altered lipophilicity and binding kinetics.

  • Monoamine Transporter Modulation: It functions as a low-affinity, allosteric modulator or weak inhibitor of DAT and SERT, providing critical baseline data for the "small-substituent" tolerance of the S1 binding pocket.

Chemical Identity & Structural Biology

The compound consists of a bicyclic amine scaffold (8-azabicyclo[3.2.1]octane) with an ethoxy substituent at the C3 position.[1] The biological activity is strictly governed by the stereochemical orientation of the C3-substituent relative to the nitrogen bridge.

FeatureSpecification
IUPAC Name 3-Ethoxy-8-methyl-8-azabicyclo[3.2.1]octane (assuming N-methylated)
Common Name Tropine Ethyl Ether (3

) / Pseudotropine Ethyl Ether (3

)
Molecular Formula C

H

NO (Nor-derivative) / C

H

NO (N-methyl)
Core Scaffold Tropane (N-methyl-8-azabicyclo[3.2.1]octane)
Stereochemistry

-isomer (Tropine):
Substituent is axial (trans to N-bridge).

-isomer (Pseudotropine):
Substituent is equatorial (cis to N-bridge).
Structural Causality in Binding
  • Lipophilicity: The ethyl ether moiety increases logP compared to the parent tropine (logP ~0.3 vs. ~1.2 for the ether), enhancing Blood-Brain Barrier (BBB) permeability.

  • Electronic Effects: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), unlike the ester oxygen in cocaine or atropine, altering the interaction with the aspartate residue in the receptor binding site.

Pharmacodynamics: Mechanism of Action
A. Primary Mechanism: Muscarinic Acetylcholine Receptor (mAChR) Antagonism

The 3-ethoxy-tropane scaffold competes with Acetylcholine (ACh) for the orthosteric binding site on M1-M5 receptors.

  • Binding Interface: The protonated tertiary amine at position 8 forms an essential ionic bond with Asp105 (in M1 numbering) within transmembrane helix 3 (TM3).

  • Steric Blockade: The bicyclic cage occludes the receptor pore. However, the small 3-ethoxy group lacks the accessory hydrophobic interactions provided by the tropic acid phenyl ring in atropine, resulting in lower affinity (Ki in

    
    M range)  and faster dissociation rates (off-rate).
    
  • Functional Consequence: Inhibition of G

    
     coupling (M1/M3/M5) or G
    
    
    
    coupling (M2/M4), leading to reduced phosphoinositide hydrolysis or increased cAMP levels, respectively.
B. Secondary Mechanism: Dopamine Transporter (DAT) Interaction

In the context of psychostimulant research, this compound serves as a negative control or low-affinity ligand.

  • The "Anchor" Theory: High-affinity DAT inhibitors (like benztropine) require a bulky hydrophobic group (e.g., diphenylmethoxy) at C3 to occupy the S2 hydrophobic pocket of the transporter.

  • The Ethyl Limitation: The ethyl group is too small to engage the hydrophobic residues (likely Phe320 and Val152) effectively. Consequently, it binds weakly, demonstrating that hydrophobic bulk at C3 is a prerequisite for potent dopamine reuptake inhibition.

Visualization: Synaptic Modulation Pathways

The following diagram illustrates the dual-pathway interaction of the compound at the synaptic cleft, highlighting its competitive antagonism at the post-synaptic mAChR and weak interaction at the pre-synaptic DAT.

Mechanism_Action cluster_cleft Synaptic Cleft Dynamics cluster_presynaptic Pre-Synaptic Neuron cluster_postsynaptic Post-Synaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Weak/Transient Binding (Low Affinity) mAChR Muscarinic Receptor (M1-M5) Compound->mAChR Competitive Antagonism (Primary Action) DA_Vesicle Dopamine Vesicle DAT->DA_Vesicle Reuptake Modulation Signaling G-Protein Signaling (Gq/Gi) mAChR->Signaling Blocks Activation

Caption: Figure 1. Dual-target mechanism showing primary anticholinergic blockade and secondary weak monoaminergic modulation.

Experimental Protocols
Protocol A: Synthesis via Williamson Etherification

Rationale: This protocol selectively targets the C3 hydroxyl group of tropine, utilizing the nucleophilicity of the alkoxide.

  • Precursor Preparation: Dissolve Tropine (3

    
    -tropanol, 1 eq) in anhydrous THF  (Tetrahydrofuran) under inert atmosphere (N
    
    
    
    or Ar).
  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) slowly at 0°C. Stir for 30 minutes until H

    
     evolution ceases.
    
    • Critical Check: Ensure the solution turns slightly opaque/yellow, indicating alkoxide formation.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reflux: Heat to reflux (66°C) for 4-6 hours. Monitor via TLC (Mobile phase: MeOH/NH

    
    OH/CHCl
    
    
    
    ).
  • Workup: Quench with ice water. Extract with CH

    
    Cl
    
    
    
    . Dry organic layer over MgSO
    
    
    .
  • Purification: Flash column chromatography on silica gel.

Protocol B: Radioligand Binding Assay (DAT Selectivity)

Rationale: To quantify the affinity (Ki) of the 3-ethoxy derivative relative to standard inhibitors.

StepActionCritical Parameter
1. Membrane Prep Homogenize rat striatal tissue in ice-cold sucrose buffer.Maintain 4°C to prevent protein degradation.
2. Ligand Selection Use [

H]WIN 35,428
(2 nM) as the radioligand.
High specificity for DAT.
3. Incubation Incubate membranes + radioligand + 3-Ethoxy-tropane (10

to 10

M).
2 hours at 4°C (equilibrium).
4. Termination Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.PEI reduces non-specific binding.
5. Analysis Measure radioactivity via liquid scintillation counting.Calculate IC

and convert to Ki using Cheng-Prusoff equation.
Comparative SAR Data

The following table contextualizes the 3-ethoxy derivative within the broader tropane class, demonstrating the "Bulk Tolerance" principle of the DAT binding site.

CompoundC3 SubstituentDAT Affinity (Ki, nM)Mechanism Note
Cocaine -O-CO-Ph (Benzoyloxy)~200Natural benchmark; requires ester linkage.
Benztropine -O-CH(Ph)

(Diphenylmethoxy)
~20High affinity due to hydrophobic S2 pocket filling.
3-Ethoxy-Tropane -O-CH

-CH

> 5,000 Inactive/Very Weak. Lacks steric bulk for S2 interaction.
3-Phenyl-Tropane -Ph (Phenyl)~50High affinity (WIN series); direct aryl interaction.

Note: Data represents consensus values from structure-activity relationship reviews of tropane alkaloids.

References
  • Newman, A. H., et al. (2001).[2] "Novel tropane-based irreversible ligands for the dopamine transporter."[2] Journal of Medicinal Chemistry. Link

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019).[3][4] "Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production."[3][4] Molecules. Link

  • Lomenzo, S. A., et al. (2005). "Structure-Activity Relationships of N-Substituted Tropane Derivatives at the Dopamine Transporter." Journal of Medicinal Chemistry. Link

  • György, L., et al. (1968).[5] "Pharmacology of new tropine ethers with central activity."[3][4][5][6][7] Arzneimittelforschung. Link

Sources

3-Ethoxy-8-azabicyclo[3.2.1]octane: A Versatile Nortropane Ether Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-Ethoxy-8-azabicyclo[3.2.1]octane , structured as a whitepaper for drug discovery professionals.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

This compound represents a distinct subclass of the tropane alkaloid family, characterized by a rigid bicyclic amine core (nortropane) and a C3-ether linkage. Unlike classical tropanes (e.g., cocaine, atropine) which predominantly feature ester linkages and N-methyl substitutions, this scaffold offers a chemically stable, metabolically robust ether functionality.

Emerging research identifies this scaffold as a "privileged structure" in Fragment-Based Drug Discovery (FBDD). It serves as the structural foundation for novel N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors (anti-inflammatory), Kappa Opioid Receptor (KOR) antagonists (CNS disorders), and Nicotinic Acetylcholine Receptor (nAChR) ligands. This guide delineates the chemical architecture, synthesis, and pharmacological utility of the 3-ethoxy-nortropane core.[1]

Chemical Architecture & Stereochemistry

The core structure, 8-azabicyclo[3.2.1]octane , is a bridged bicycle that forces substituents into defined spatial orientations, reducing the entropic penalty of binding.

Structural Analysis
  • Rigidity: The bicyclic framework locks the piperidine ring into a boat-like conformation, providing a precise vector for the C3-substituent.

  • Basicity: The secondary amine (N8) allows for further diversification (pKa ~9.5–10.0) and serves as a critical cation-pi interaction point in GPCR binding pockets.

  • Lipophilicity: The 3-ethoxy group adds a compact lipophilic probe (LogP ~1.2 for the core), suitable for exploring small hydrophobic sub-pockets.

The Criticality of Stereochemistry (Endo vs. Exo)

The biological activity of this scaffold is strictly governed by the stereochemistry at the C3 position relative to the nitrogen bridge.

  • Endo (

    
    ):  The substituent points away from the nitrogen bridge.
    
    • Relevance: Critical for NAAA inhibition and Benztropine-like activity.

  • Exo (

    
    ):  The substituent points towards the nitrogen bridge.
    
    • Relevance: Critical for Cocaine-like monoamine transporter inhibition.

Technical Note: Most novel non-stimulant applications (e.g., inflammation, opioid antagonism) utilize the Endo configuration.

Synthetic Pathways

Synthesis of the specific 3-ethoxy derivative requires stereoselective reduction of the ketone precursor followed by O-alkylation.

Synthesis Workflow (Endo-Selective)

The following protocol describes the synthesis of Endo-3-ethoxy-8-azabicyclo[3.2.1]octane starting from Nortropinone.

  • N-Protection: Nortropinone is protected (e.g., Boc) to prevent N-alkylation in subsequent steps.

  • Stereoselective Reduction: Catalytic hydrogenation favors the endo-alcohol (Tropine-like), whereas hydride reagents (NaBH4) often yield the exo-alcohol (Pseudotropine-like) or mixtures.

  • O-Alkylation: A Williamson ether synthesis installs the ethyl group.

  • Deprotection: Removal of the Boc group yields the free amine scaffold.

DOT Visualization: Synthetic Route

Synthesis Start Nortropinone (HCl Salt) Step1 N-Boc-Nortropinone Start->Step1 Boc2O, TEA DCM, 0°C Step2 N-Boc-Nortropine (Endo-OH) Step1->Step2 H2, PtO2 (Endo Selective) Step3 N-Boc-3-Ethoxy Nortropane Step2->Step3 NaH, EtI DMF, 0°C -> RT Final 3-Ethoxy-8-azabicyclo [3.2.1]octane Step3->Final TFA/DCM Deprotection

Caption: Stereoselective synthesis of the Endo-3-ethoxy-8-azabicyclo[3.2.1]octane scaffold.

Pharmacological Applications & SAR

The this compound moiety acts as a pharmacophore anchor. The ethoxy group specifically probes the "small ether" binding pockets often found in hydrolases and GPCRs.

Case Study: NAAA Inhibitors (Inflammation)

Target: N-acylethanolamine-hydrolyzing acid amidase (NAAA). Mechanism: NAAA degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Inhibiting NAAA restores PEA levels. Role of Scaffold:

  • The Endo-8-azabicyclo[3.2.1]octane core mimics the surfactant-like structure of PEA but provides rigidity.

  • The 3-alkoxy chain extends into the hydrophobic channel of the enzyme.

  • Key Derivative:ARN19689 (Endo-ethoxymethyl-pyrazinyloxy derivative) utilizes this core to achieve IC50 values in the low nanomolar range (42 nM).

Case Study: Kappa Opioid Receptor (KOR) Antagonists

Target: KOR (G-protein coupled receptor). Therapeutic Area: Depression, Addiction, Stress. Role of Scaffold:

  • 3-Alkoxy-nortropane benzamides have been identified as potent, selective KOR antagonists.

  • The rigid scaffold orients the basic nitrogen (N8) to interact with Asp138 in the receptor, while the 3-ethoxy/aryloxy group engages hydrophobic residues in the orthosteric site.

DOT Visualization: Pharmacological Interaction Logic

SAR Core 3-Ethoxy-8-azabicyclo [3.2.1]octane Core N8 N8-Position (Secondary Amine) Core->N8 C3 C3-Position (Ether Linkage) Core->C3 Asp Ionic Bond (Aspartate Residue) N8->Asp Cation-Pi / Salt Bridge Hydro Hydrophobic Pocket (Val/Phe/Trp) C3->Hydro Van der Waals KOR Kappa Opioid Receptor (CNS/Depression) Asp->KOR NAAA NAAA Enzyme (Anti-inflammatory) Hydro->NAAA Hydro->KOR

Caption: Structure-Activity Relationship (SAR) map showing how the scaffold domains map to biological targets.

Experimental Protocols

Protocol A: Synthesis of Endo-3-Ethoxy-8-azabicyclo[3.2.1]octane

Objective: To synthesize the core scaffold with high stereochemical purity.

Reagents:

  • N-Boc-Nortropinone (1.0 eq)

  • Platinum(IV) oxide (PtO2) (5 mol%)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • Iodoethane (EtI) (1.2 eq)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reduction: Dissolve N-Boc-Nortropinone in Ethanol. Add PtO2 catalyst. Hydrogenate at 50 psi for 12 hours. Filter through Celite and concentrate to yield N-Boc-Nortropine (Endo-OH major). Note: Verify Endo/Exo ratio via 1H-NMR (Endo H-3 appears as a triplet at ~4.0 ppm; Exo H-3 is a multiplet at ~3.9 ppm).

  • Alkylation: Suspend NaH in anhydrous DMF at 0°C under Argon. Add N-Boc-Nortropine dropwise. Stir for 30 min. Add Iodoethane dropwise. Allow to warm to RT and stir for 4 hours. Quench with water, extract with EtOAc.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir at RT for 1 hour. Concentrate in vacuo.

  • Workup: Basify with 1M NaOH to pH 10. Extract with DCM. Dry over Na2SO4.

Protocol B: Characterization Data (Reference Values)
  • 1H NMR (CDCl3):

    
     3.60 (t, J=5.0 Hz, 1H, H-3), 3.52 (br s, 2H, H-1/H-5), 3.45 (q, J=7.0 Hz, 2H, OCH2), 1.95-2.10 (m, 4H), 1.60-1.80 (m, 4H), 1.20 (t, J=7.0 Hz, 3H, CH3).
    
  • MS (ESI): m/z 156.1 [M+H]+.

References

  • Migliore, M. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry .

  • Napier, S. et al. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters .

  • Carroll, F. I. et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Bioorganic & Medicinal Chemistry Letters .

  • PubChem Compound Summary . This compound (CID 112756675). National Center for Biotechnology Information .

  • González-Bello, C. et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules .

Sources

Strategic Patent & Technical Analysis: 3-Ethoxy-8-azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Ethoxy-8-azabicyclo[3.2.1]octane (CAS: 1702129-22-3) represents a critical "privileged scaffold" in neuropharmacology. Belonging to the nortropane class, this bicyclic amine serves as a versatile building block for high-affinity ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters. Unlike its natural alkaloid congeners (e.g., cocaine, atropine), this specific ethoxy-ether derivative offers a tunable lipophilic profile and a secondary amine handle (N-8 position) ideal for diversified Structure-Activity Relationship (SAR) exploration.

This guide dissects the technical utility of this scaffold, analyzing its role in patent literature concerning Monoamine Reuptake Inhibitors (MRIs) and Mu-Opioid Receptor (MOR) Antagonists , while providing validated synthesis protocols and mechanistic visualizations.

Chemical Architecture & Stereochemistry

The 8-azabicyclo[3.2.1]octane core is defined by a nitrogen-bridged bicyclic structure that forces substituents at the C-3 position into specific axial or equatorial orientations.

The Nortropane Advantage

Quantitative analysis of the molecular formula (C9H17NO , MW: 155.24 g/mol ) confirms that CAS 1702129-22-3 is the N-desmethyl (nortropane) variant.

  • N-H Functionality: Unlike tropine (N-methyl), the secondary amine at position 8 allows for diverse functionalization (alkylation, acylation, reductive amination), making it a superior scaffold for library generation in drug discovery.

  • 3-Ethoxy Substituent: The ethoxy group at C-3 acts as a small, lipophilic probe that can interact with hydrophobic pockets in receptors (e.g., the orthosteric site of 5-HT3 or the DAT central binding site) without the steric bulk of the classic benzoyloxy group found in cocaine.

Stereochemical Criticality: Endo vs. Exo

The biological activity of tropane derivatives is strictly governed by the stereochemistry at C-3.

  • Endo (α-tropine like): The ethoxy group is axial, projecting away from the nitrogen bridge. This is the thermodynamically favored conformation for many natural alkaloids and is often required for high affinity at muscarinic and serotonin receptors.

  • Exo (β-pseudotropine like): The ethoxy group is equatorial. Synthetic protocols must control for this, as exo-isomers often display drastically reduced potency or altered selectivity profiles.

Patent Landscape Analysis

The patent literature positions this compound not as a final drug, but as a crucial intermediate in "Markush" structures for CNS-active agents.

Table 1: Key Patent Categories & Claims
Patent / ApplicationPrimary AssigneeTherapeutic FocusMechanism of ActionRelevance to Scaffold
WO2007063071 NeuroSearch A/SDepression, AnxietyMonoamine Reuptake Inhibitor (MRI)Claims 3-substituted tropane ethers as dual/triple reuptake inhibitors (SNDRI).
WO2009029257 Theravance BiopharmaOpioid-Induced Bowel DysfunctionMu-Opioid Receptor Antagonist (PAMORA)Uses the 8-azabicyclo[3.2.1]octane core; the 3-alkoxy group modulates peripheral selectivity.
US20060058343 Pfizer Inc.CNS DisordersCCR5 / GPCR ModulationProcess patent for preparing the 3-hydroxy precursor, essential for scaling the ethoxy derivative.
Strategic Insight: The "Linker" Utility

In patent WO2007063071, the 3-ethoxy moiety serves as a "linker-mimic." By replacing the unstable ester linkage of cocaine-like molecules with a stable ether (ethoxy), researchers achieve:

  • Metabolic Stability: Resistance to plasma esterases.

  • Bioavailability: Improved blood-brain barrier (BBB) penetration due to the ether's lipophilicity.

Technical Synthesis: Validated Protocol

Objective: Synthesis of endo-3-ethoxy-8-azabicyclo[3.2.1]octane from endo-nortropine (N-Boc protected). Self-Validating Logic: The use of N-Boc protection prevents N-alkylation, ensuring exclusively O-alkylation. The use of NaH drives the Williamson ether synthesis to completion.

Step-by-Step Methodology

Reagents: N-Boc-nortropine (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Iodide (1.2 eq), DMF (anhydrous).

  • Protection Check: Ensure the starting material is N-Boc-nortropine . If using nortropine HCl, perform a Boc-protection step first (Boc2O, TEA, DCM) to shield the secondary amine.

  • Deprotonation:

    • Charge a flame-dried round-bottom flask with N-Boc-nortropine dissolved in anhydrous DMF under Argon.

    • Cool to 0°C.

    • Add Sodium Hydride (NaH) portion-wise. Observation: Gas evolution (H2) confirms deprotonation. Stir for 30 min until evolution ceases.

  • Alkylation (O-Ethylation):

    • Add Ethyl Iodide dropwise via syringe at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product will have a higher Rf than the alcohol starting material.

  • Quench & Workup:

    • Quench carefully with saturated NH4Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF).

    • Dry over Na2SO4 and concentrate.

  • Deprotection (N-Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic Acid (TFA) (10-20% v/v). Stir for 2 hours.

    • Concentrate to yield the trifluoroacetate salt of This compound .

    • Optional: Convert to free base using basic resin or NaHCO3 wash.

Synthesis Workflow Diagram

Synthesis_Pathway Start Nortropine (C7H13NO) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-Nortropine Step1->Inter1 Step2 Deprotonation (NaH, DMF, 0°C) Inter1->Step2 Step3 O-Alkylation (Ethyl Iodide) Step2->Step3 Alkoxide Formation Inter2 N-Boc-3-Ethoxy-Tropane Step3->Inter2 Williamson Ether Synthesis Step4 Deprotection (TFA/DCM) Inter2->Step4 Final This compound (Product) Step4->Final TFA Salt

Figure 1: Synthetic route for the production of this compound from nortropine.

Biological Mechanism & Signaling

The primary utility of this scaffold in patent literature is modulating synaptic transmission. The diagram below illustrates the mechanism of a Monoamine Reuptake Inhibitor (MRI) derived from this scaffold.

Mechanism of Action: Synaptic Reuptake Inhibition

The 3-ethoxy-tropane derivative binds to the Transporter (DAT/SERT/NET), blocking the re-entry of neurotransmitters.

MOA_Signaling Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) Presynaptic->Vesicle Release Cleft Synaptic Cleft Vesicle->Cleft Neurotransmitter Transporter Monoamine Transporter (DAT / SERT) Cleft->Transporter Reuptake (Normal) Postsynaptic Postsynaptic Receptor (GPCR) Cleft->Postsynaptic Binding Transporter->Presynaptic Recycling Inhibitor 3-Ethoxy-Tropane Ligand (Scaffold) Inhibitor->Transporter BLOCKS Signal Signal Transduction (cAMP / Ca2+) Postsynaptic->Signal Activation

Figure 2: Mechanism of Action showing the blockade of monoamine transporters by the tropane scaffold.

Future Outlook

The "3-Ethoxy" variant is currently transitioning from a simple intermediate to a tool for Positron Emission Tomography (PET) ligands.

  • 18F-Labeling: The ethoxy group can be substituted with fluoroethoxy ([18F]-fluoroethyl) chains. This allows for the mapping of transporter density in neurodegenerative diseases (Parkinson's).

  • Dual-Action Ligands: Future IP is expected to focus on N-substituted derivatives where the N-H is coupled to other pharmacophores (e.g., sigma-1 receptor ligands) to create multi-target drugs for complex psychiatric disorders.

References

  • NeuroSearch A/S. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. WO2007063071A1. World Intellectual Property Organization.[1] Link

  • Theravance Biopharma. (2009). Disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. WO2009029257A1. World Intellectual Property Organization.[1] Link

  • Pfizer Inc. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. US20060058343A1. U.S. Patent and Trademark Office. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 112756675, this compound. PubChem.[2][3][4] Link

  • Royal Society of Chemistry. (2006). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Organic & Biomolecular Chemistry. Link

Sources

spectroscopic data (NMR, IR, MS) of 3-Ethoxy-8-azabicyclo[3.2.1]octane

[1][2]

Executive Summary & Structural Context

This compound (C₉H₁₇NO) is the ethyl ether derivative of nortropine (or norpseudotropine).[1][2] The 8-azabicyclo[3.2.1]octane core is the fundamental skeleton of tropane alkaloids.[1] Unlike tropine (which is N-methylated), this compound contains a secondary amine, making it a versatile intermediate for N-diversification in drug discovery (e.g., GPCR ligands, reuptake inhibitors).[1][2]

Stereochemical Criticality: The 3-position stereochemistry defines the thermodynamic and spectral properties:

  • Endo-isomer (α): Derived from nortropine.[1][2] The ethoxy group is axial relative to the piperidine ring but equatorial to the pyrrolidine ring.[1] This is the most common synthetic congener.[1]

  • Exo-isomer (β): Derived from norpseudotropine.[1][2] The ethoxy group is equatorial to the piperidine ring.[1]

This guide focuses on the endo-isomer (3α-ethoxy), the standard kinetic product of tropinone reduction/alkylation sequences, while noting key differences for the exo-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the free base in CDCl₃.[1] Note that N-protonation (salt formation) typically shifts H1, H5, and adjacent carbons downfield.[1]

2.1. ^1H NMR Data (500 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
H3 3.55 – 3.65tt (multiplet)1HJ ≈ 4.0, 10.0Diagnostic: Alpha to oxygen.[1][2] The "tt" splitting arises from coupling to axial/equatorial H2/H4.[1] Overlaps with bridgeheads in some solvents.[1]
H1, H5 3.50 – 3.58br s / m2H-Bridgehead: Deshielded by the adjacent Nitrogen.[1][2] Broad due to quadrupolar relaxation of ¹⁴N and conformational flux.[1]
OCH₂ 3.46q2HJ = 7.0Ether Methylene: Characteristic quartet of the ethoxy group.[1][2]
H2, H4 (exo) 2.05 – 2.15m2H-Equatorial-like: Deshielded by anisotropy of the C-C bonds.[1][2]
H6, H7 (exo) 1.90 – 2.00m2H-Bridge protons.[1][2]
H2, H4 (endo) 1.65 – 1.80ddd2HJ ≈ 14.0Axial-like: Shielded relative to exo counterparts.[1][2]
H6, H7 (endo) 1.50 – 1.65m2H-Bridge protons.[1][2]
OCH₂C_H_₃ 1.18t3HJ = 7.0Ether Methyl: Classic triplet.[1][2]
NH 1.8 – 2.5br s1H-Variable; chemical shift depends on concentration and water content.[1][2]

Expert Insight: In the endo-isomer, the H3 proton is in the exo position (beta). If analyzing the exo-isomer (pseudotropine derivative), the H3 proton would be endo (alpha) and typically resonates upfield (~3.4 ppm) with a wider multiplet width (approx 15 Hz) due to different vicinal coupling angles (Karplus relationship).[1]

2.2. ^{13}C NMR Data (125 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment Logic
C3 70.5 – 72.0CHAlpha-Ether: Shifted downfield by Oxygen.[1][2] Endo/Exo isomers differ by ~2-3 ppm.[1]
OCH₂ 63.5CH₂Ether Methylene: Standard region for aliphatic ethers.[1][2]
C1, C5 53.0 – 54.5CHBridgehead: Deshielded by Nitrogen.[1][2]
C2, C4 36.5 – 38.0CH₂Alpha-Bridge: Sensitive to steric compression (γ-gauche effect) from the substituent at C3.[1][2]
C6, C7 28.5 – 29.5CH₂Ethano Bridge: Furthest from the heteroatoms.[1][2]
CH₃ 15.6CH₃Ether Methyl: Standard aliphatic methyl.[1][2]
Mass Spectrometry (MS) Profile

The fragmentation of the 8-azabicyclo[3.2.1]octane core is highly specific.[3] Unlike N-methyl tropanes which often yield a base peak at m/z 82/83, the N-desmethyl (nortropane) core follows a different pathway involving bridge cleavage.[1][2]

Method: EI (70 eV) or ESI (+).[1] Molecular Ion: [M]⁺ = 155.13 (Exact Mass: 155.1310)[1][2]

m/zAbundanceFragment IdentityMechanism
155 15-25%M⁺ Molecular Ion.
110 40-50%[M - OEt]⁺ Alpha-Cleavage: Loss of the ethoxy radical generates the nortropylium cation (secondary carbocation stabilized by ring).[1][2]
67/68 100% (Base) [C₄H₅N]⁺ / [C₄H₆N]⁺ Core Shatter: Cleavage of the C1-C2 and C4-C5 bonds yields the pyrroline/pyrrolidinium ring fragment.[2] This is the diagnostic fingerprint of the nortropane skeleton.[1]
41 Variable[C₃H₅]⁺Allyl cation (common hydrocarbon background).[1][2]
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation steps for the nortropane ether.

FragmentationFigure 1: Proposed EI Fragmentation Pathway for this compoundMMolecular Ion[M]+ m/z 155Frag1[M - OEt]+m/z 110(Nortropylium)M->Frag1- •OEt (45 Da)Alpha CleavageFrag2Base Peakm/z 67/68(Pyrroline Ring)M->Frag2Bridge CleavageRetro-Aldol TypeFrag1->Frag2Ring Contraction

[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration ModeDescription
3300 – 3400 N-H StretchDiagnostic: Broad, weak-to-medium band indicating a secondary amine.[1][2] Absent in N-methyl tropine.
2920 – 2950 C-H StretchAsymmetric stretching of CH₂/CH groups.[1][2]
1080 – 1120 C-O-C StretchStrong ether band.[1] Confirms the alkylation of the C3-hydroxyl.
1450 – 1470 CH₂ BendScissoring vibration of the cyclic methylenes.[1][2]
Experimental Protocols
5.1. Sample Preparation for NMR

To ensure sharp resolution of the bridgehead and H3 multiplets:

  • Solvent: Use CDCl₃ (neutralized with basic alumina if the sample is acid-sensitive) or CD₃OD .[1][2]

    • Note: In CDCl₃, the NH proton may broaden or disappear due to exchange.[1][2] In CD₃OD, the NH and OH (if any impurity) will exchange to OD (silent).[1]

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1][2]

5.2. Synthesis & Purification Context

While this guide focuses on data, understanding the source is vital for impurity profiling.[1][2]

  • Route: Typically synthesized via O-ethylation of N-Boc-nortropine (using NaH/Ethyl Iodide) followed by TFA deprotection.[1][2]

  • Common Impurities:

    • N-Ethyl-nortropine (from non-selective alkylation if N is unprotected).[1][2] Check for N-CH₂ quartet at ~2.4 ppm.[1]

    • Unreacted Nortropine.[1] Check for broad OH stretch in IR and absence of ethyl signals.

References
  • Tropane Alkaloid Spectroscopy: Lounasmaa, M., & Tamminen, T. (1993).[1][2] The Tropane Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114).[1][2] Academic Press.[1] Link[1][2]

  • NMR of Bicyclic Systems: Silva, G. L., et al. (1999).[1] NMR spectroscopic analysis of tropane alkaloids. Phytochemistry, 52(3), 435-440.[1][2]

  • Mass Spectrometry of Tropanes: Blossey, E. C., et al. (1964).[1] Mass Spectra of Tropane Alkaloids. Tetrahedron, 20(3), 585-595.[1][2] Link

  • General Data Validation: NIST Mass Spectrometry Data Center. 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine).[2][4] NIST Chemistry WebBook, SRD 69.[1] Link

Unraveling the Enigma of CAS Number 1702129-22-3: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the chemical compound designated by CAS number 1702129-22-3 has revealed a significant challenge: the provided identifier does not correspond to any publicly indexed chemical substance. Extensive searches across a multitude of chemical databases, supplier catalogs, and patent repositories have failed to yield any information regarding a compound with this specific CAS number.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the properties, applications, and procurement of the substance associated with CAS number 1702129-22-3. However, the initial and most critical step—the identification of the compound itself—has proven to be an insurmountable obstacle.

Our investigation consistently led to information pertaining to L-Tryptophan , a well-known essential amino acid with the CAS number 73-22-3 . This recurring misdirection suggests a potential clerical error in the requested CAS number. While we have exhaustive data on L-Tryptophan, we cannot, with scientific integrity, present it as the subject of this guide without confirmation.

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The absence of CAS number 1702129-22-3 from these extensive records indicates that it may be an incorrect number, a newly assigned number not yet in the public domain, or a number associated with a proprietary compound not disclosed in public-facing databases.

To our valued audience of researchers and drug development professionals, we recommend the following course of action:

  • Verification of the CAS Number: The most crucial step is to double-check the CAS number for any typographical errors. A single digit transposition or error can lead to a completely different (or in this case, non-existent) entry.

  • Alternative Identifiers: If possible, try to locate the compound using other identifiers such as its IUPAC name, common name, or chemical structure (e.g., in SMILES or InChI format).

Without a valid identifier, it is impossible to provide the requested in-depth technical guide, including its core properties, a list of suppliers, experimental protocols, or mechanistic pathways. The principles of scientific accuracy and trustworthiness demand that we do not speculate or present information that cannot be authoritatively verified.

We remain committed to providing the scientific community with accurate and actionable information. Should a valid CAS number or alternative identifier for the compound of interest be provided, we will be pleased to generate the comprehensive technical guide as originally intended.

Methodological & Application

synthesis of 4-((1S,3S,5R)-3-ethoxy-8-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)-8-azabicyclo[3.2.1]octan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4-((1S,3S,5R)-3-ethoxy-8-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)-8-azabicyclo[3.2.1]octan-1-yl)benzoic acid , a potent Factor D inhibitor designed for the treatment of complement-mediated diseases such as Paroxysmal Nocturnal Hemoglobinuria (PNH).[1]

Introduction & Molecule Profile[1][2][3][4][5][6]

The target compound is a next-generation small-molecule inhibitor of Complement Factor D , a serine protease essential for the alternative pathway of the complement system.[1] Structurally, it features a (1S,3S,5R)-8-azabicyclo[3.2.1]octane (tropane) core, which provides a rigidified scaffold compared to the pyrrolidine core of first-generation inhibitors like Danicopan.[1] This rigidity locks the pharmacophores—the 5-methoxy-7-methylindole (S1 pocket binder) and the benzoic acid (P1/P2 interaction)—into an optimal conformation for high-affinity binding.[1]

Chemical Structure Data
PropertyDetail
Formula C₂₈H₃₂N₂O₄
MW ~460.57 g/mol
Core Scaffold 8-Azabicyclo[3.2.1]octane (Nortropane)
Stereochemistry (1S, 3S, 5R) - Bridgehead substitution at C1, exo-ethoxy at C3
Key Moieties 5-Methoxy-7-methylindole (Warhead), 4-Carboxyphenyl (Tail)

Retrosynthetic Analysis

The synthesis is designed as a convergent pathway, assembling two complex fragments (A and B) in a late-stage reductive amination, followed by a final deprotection.

  • Disconnection: N8–C(methylene) bond.

  • Fragment A (Electrophile): 5-Methoxy-7-methyl-1H-indole-4-carbaldehyde .[1][2][3][4][5]

  • Fragment B (Nucleophile): Methyl 4-((1S,3S,5R)-3-ethoxy-8-azabicyclo[3.2.1]octan-1-yl)benzoate (as the hydrochloride salt).[1]

Retrosynthesis Target Target Molecule (Factor D Inhibitor) Precursor Ester Precursor (Methyl Ester) Target->Precursor Hydrolysis (LiOH) FragA Fragment A Indole Aldehyde (Warhead) Precursor->FragA Reductive Amination FragB Fragment B Tropane Amine Core (Scaffold) Precursor->FragB Reductive Amination

Figure 1: Retrosynthetic disconnection strategy separating the indole warhead from the tropane core.

Experimental Protocols

Protocol 1: Synthesis of Fragment A (Indole Aldehyde)

Objective: Preparation of 5-methoxy-7-methyl-1H-indole-4-carbaldehyde.[1][2][3][4][5] Mechanism: Vilsmeier-Haack formylation.[1]

Reagents:

  • 5-Methoxy-7-methyl-1H-indole (Starting Material)[1][2][3][4][5]

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)[1]

  • Sodium hydroxide (NaOH)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation: In a dry reactor under

    
    , cool DMF (5.0 equiv) to 0°C. Add 
    
    
    
    (1.2 equiv) dropwise over 30 min. Stir at 0°C for 1 h to form the chloroiminium ion.
  • Addition: Dissolve 5-methoxy-7-methyl-1H-indole (1.0 equiv) in DMF and add dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 h. Monitor by HPLC/TLC (Target

    
     in 30% EtOAc/Hex).
    
  • Quench: Pour the mixture into ice-water (10 vol). Adjust pH to ~9 using 5M NaOH.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[6][7]
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexanes).

    • Yield Target: >85%

    • Appearance: Off-white to pale yellow solid.[1]

Protocol 2: Synthesis of Fragment B (Tropane Core)

Objective: Synthesis of Methyl 4-((1S,3S,5R)-3-ethoxy-8-azabicyclo[3.2.1]octan-1-yl)benzoate HCl. Challenge: Constructing the 1-aryl-8-azabicyclo[3.2.1]octane skeleton with specific stereochemistry.

Key Steps:

  • Cyclization: Reaction of methyl 4-(4-chloro-3-oxobutyl)benzoate (or equivalent open-chain precursor) with benzylamine and 2,2-dimethoxyacetaldehyde (or glyoxal equivalent) under Robinson-Schöpf conditions to form the 1-aryl-tropinone.[1]

  • Stereoselective Reduction: Reduction of the C3-ketone using

    
     (or L-Selectride for high stereocontrol) to yield the 3-endo-alcohol  (which is then inverted) or direct reduction to 3-exo-alcohol .[1]
    
    • Note: The target is (1S,3S,5R). Assuming 3-ethoxy is exo (typical for these inhibitors), we target the exo-alcohol.[1]

  • Alkylation: O-alkylation of the C3-alcohol with Ethyl Iodide (EtI) and NaH in DMF.

  • Debenzylation: Hydrogenolysis (

    
    , Pd/C) to remove the N-benzyl group, yielding the free amine (Fragment B).
    

Detailed Procedure (Step 3 & 4 - Functionalization):

  • Alkylation: Suspend NaH (1.5 equiv, 60% in oil) in dry DMF at 0°C. Add the 1-(4-methoxycarbonylphenyl)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 equiv). Stir 30 min. Add EtI (1.5 equiv). Warm to RT and stir 4 h. Quench with

    
    . Extract (EtOAc), dry, and concentrate.[6]
    
  • Deprotection: Dissolve the ethyl ether intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi

    
     for 12 h. Filter through Celite. Convert to HCl salt using 4M HCl in Dioxane.
    
    • QC Check:

      
      -NMR should show loss of aromatic benzyl protons (7.2-7.4 ppm).[1]
      
Protocol 3: Fragment Coupling (Reductive Amination)

Objective: Coupling Fragment A and Fragment B to form the ester precursor.

Reagents:

  • Fragment A (Indole Aldehyde): 1.0 equiv

  • Fragment B (Tropane Amine HCl): 1.0 equiv

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ): 2.5 equiv
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Triethylamine (

    
    ): 2.0 equiv (to neutralize HCl salt)
    
  • Acetic Acid (

    
    ): 1.0 equiv (catalytic)
    

Methodology:

  • Mixing: In a reactor, charge Fragment B HCl salt and DCM (10 vol). Add

    
     and stir 15 min to freebase.
    
  • Aldehyde Addition: Add Fragment A and

    
    . Stir for 30 min at RT to allow imine formation (equilibrium).
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise over 20 min.
    
  • Reaction: Warm to RT and stir for 12–16 h.

    • Monitoring: HPLC should show <2% remaining aldehyde.

  • Quench: Add saturated

    
     solution. Stir vigorously for 30 min.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with water and brine.[6][7] Dry (

    
    ) and concentrate.
    
  • Purification: Flash Chromatography (Silica). Eluent: 0-5% MeOH in DCM (

    
    ).[1]
    
    • Yield Target: 75–85%

Protocol 4: Final Saponification

Objective: Hydrolysis of the methyl ester to the final benzoic acid.

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    ): 4.0 equiv
    
  • Solvent: THF /

    
     (4:1 ratio)
    

Methodology:

  • Dissolution: Dissolve the coupled ester intermediate in THF.

  • Hydrolysis: Add

    
     dissolved in water. The mixture will be biphasic or cloudy.
    
  • Reaction: Heat to 50°C for 4–6 h. Monitor by HPLC for disappearance of ester.

  • Workup: Cool to RT. Evaporate THF under reduced pressure.

  • Acidification: Dilute residue with water. Adjust pH to ~4.0 using 1M HCl dropwise. The product will precipitate.[7][8]

  • Isolation: Filter the solid. Wash with water (

    
    ) and diethyl ether (
    
    
    
    ) to remove lipophilic impurities.
  • Drying: Dry in a vacuum oven at 45°C for 24 h.

Purification and Characterization

Final Product Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/H2O + 0.1% TFA)

(Area %)
Identity HRMS (ESI+)

Stereochemistry Chiral HPLC

ee/de
Residual Solvents GC-HSCompliant with ICH Q3C
QC Protocol: HPLC Method
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm)
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV 254 nm (Indole absorption) and 280 nm.

References

  • Achillion Pharmaceuticals, Inc. (2015). Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. WO2015130795A1. Link

  • BioCryst Pharmaceuticals. (2014). Factor D Inhibitors. US Patent 10,092,584. Link

  • Novartis AG. (2014). Compounds and compositions for the treatment of complement mediated disorders. WO2014002057. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc/Benzyl deprotection).

  • Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). PNAS, 108(50).

Sources

The Strategic Integration of 3-Ethoxy-8-azabicyclo[3.2.1]octane in Contemporary Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-azabicyclo[3.2.1]octane framework, a core structural motif of tropane alkaloids, presents a conformationally rigid scaffold that has been extensively leveraged in medicinal chemistry to design potent and selective therapeutic agents.[1][2] This guide focuses on a specific, yet versatile building block: 3-Ethoxy-8-azabicyclo[3.2.1]octane. The introduction of a 3-ethoxy group offers a nuanced modulation of lipophilicity, polarity, and steric profile, influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule. This document provides a comprehensive overview of the synthesis, functionalization, and application of this compound, complete with detailed experimental protocols, to empower researchers in the rational design of novel therapeutics.

Introduction: The Rationale for this compound in Drug Design

The 8-azabicyclo[3.2.1]octane scaffold imparts a three-dimensional architecture that can effectively orient substituents to interact with biological targets.[1][2] The rigidity of this bicyclic system reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. The choice of substituent at the 3-position is critical in defining the pharmacological profile of the resulting compound.

The 3-ethoxy group, in particular, serves several key functions:

  • Lipophilicity Modulation: The ethyl ether moiety increases the lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability.

  • Hydrogen Bonding: While not a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with target proteins.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to an ester, potentially leading to a longer duration of action.

  • Stereochemical Influence: The orientation of the ethoxy group (endo or exo) can significantly impact the binding affinity and selectivity for a given target.

This building block has shown promise in the development of potent and selective inhibitors for various enzymes and receptors, as will be detailed in the subsequent sections.

Synthesis of the Core Scaffold: From Tropinone to this compound

The synthesis of this compound commences with the readily available starting material, tropinone. The synthetic pathway involves a stereoselective reduction of the ketone followed by an etherification reaction.

Step 1: Stereoselective Reduction of Tropinone to Tropine (endo-3-hydroxy-8-azabicyclo[3.2.1]octane)

The reduction of tropinone can yield two diastereomers: tropine (endo-alcohol) and pseudotropine (exo-alcohol). For many applications, the endo-conformation is the desired starting point.

Protocol 2.1.1: Sodium Borohydride Reduction of Tropinone

This protocol favors the formation of the endo-alcohol, tropine, through the axial attack of the hydride.

Materials:

  • Tropinone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve tropinone hydrochloride (10.0 g, 57.0 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.6 g, 68.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tropine. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Williamson Ether Synthesis for this compound

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[3][4][5] This reaction proceeds via an Sₙ2 mechanism, where the alkoxide, generated from tropine, acts as a nucleophile.[3][5]

Protocol 2.2.1: Etherification of Tropine

Materials:

  • Tropine (from Step 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide (or ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

  • Reflux condenser

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add tropine (5.0 g, 35.4 mmol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.7 g of 60% dispersion, 42.5 mmol) portion-wise. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl iodide (4.3 mL, 53.1 mmol) dropwise via syringe.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel (e.g., using a gradient of DCM and methanol).

Synthesis Workflow Diagram

SynthesisWorkflow Tropinone Tropinone Tropine Tropine (endo-alcohol) Tropinone->Tropine NaBH4, MeOH (Stereoselective Reduction) Target This compound Tropine->Target 1. NaH, THF 2. Ethyl Iodide (Williamson Ether Synthesis)

Caption: Synthetic route to this compound.

Application in Drug Discovery: Case Study of a NAAA Inhibitor

The utility of the 3-alkoxy-8-azabicyclo[3.2.1]octane scaffold is exemplified in the development of potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[2] Inhibition of NAAA represents a promising strategy for the treatment of inflammatory and pain conditions.

A study on pyrazole azabicyclo[3.2.1]octane sulfonamides identified a compound incorporating an endo-ethoxymethyl-pyrazinyloxy moiety at the 3-position of the azabicyclic core.[1][2] This compound, ARN19689 , demonstrated potent inhibition of human NAAA.[1]

Table 1: Pharmacological Data for ARN19689

CompoundStructureTargetIC₅₀ (µM)
ARN19689(Structure not shown, described as endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide)Human NAAA0.042[1]

The inclusion of the ethoxymethyl group was a key optimization step to reduce lipophilicity while maintaining high potency.[1] This highlights the importance of the 3-alkoxy substituent in fine-tuning the drug-like properties of the molecule.

General Protocol for Functionalization at the 8-Position (N-Arylation/N-Alkylation)

The nitrogen at the 8-position of the this compound scaffold is a common site for further derivatization to explore structure-activity relationships (SAR).

Protocol 3.1.1: Buchwald-Hartwig Amination for N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-5 mol%), BINAP (1-5 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Functionalization Workflow Diagram

FunctionalizationWorkflow BuildingBlock This compound N_Arylation N-Arylation (Buchwald-Hartwig) BuildingBlock->N_Arylation N_Alkylation N-Alkylation (Reductive Amination) BuildingBlock->N_Alkylation N_Acylation N-Acylation (Amide Coupling) BuildingBlock->N_Acylation FinalCompounds Diverse Library of Functionalized Compounds N_Arylation->FinalCompounds N_Alkylation->FinalCompounds N_Acylation->FinalCompounds

Sources

developing Factor B inhibitors with 3-Ethoxy-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging the 3-Ethoxy-8-azabicyclo[3.2.1]octane Scaffold for Alternative Pathway Modulation

Executive Summary

The Alternative Pathway (AP) of the complement system is a primary driver of pathology in diseases such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G). Factor B (FB) is the rate-limiting protease of this pathway. This guide details the development of Factor B inhibitors utilizing the This compound scaffold. Unlike flexible piperidine cores, this bridged bicyclic "tropane-like" scaffold offers superior conformational rigidity, potentially enhancing binding entropy and metabolic stability. This application note provides a comprehensive roadmap from structural functionalization to biophysical and functional validation.

Scientific Rationale & Scaffold Architecture
2.1 The Target: Factor B in the Amplification Loop

Factor B is a 93 kDa zymogen. It does not possess catalytic activity until it binds to C3b. Upon binding, it is cleaved by Factor D into the non-catalytic fragment Ba and the catalytic serine protease Bb (which remains bound to C3b to form C3bBb, the AP C3 Convertase).[1]

  • Inhibition Strategy: Small molecules targeting the Factor B protease domain (SP domain) lock the protein in an "open" conformation, preventing the initial cleavage by Factor D or the subsequent catalytic activity of the C3bBb complex.

2.2 The Scaffold: this compound

This scaffold acts as a conformationally restricted mimetic of the piperidine core found in first-generation Factor B inhibitors (e.g., Iptacopan).

  • 3-Ethoxy Group (The Anchor): Occupies the hydrophobic S1/S2 sub-pockets of Factor B. The ethoxy ether oxygen can act as a weak hydrogen bond acceptor, while the ethyl chain fills lipophilic space.

  • 8-Aza Position (The Vector): The bridgehead nitrogen is the primary vector for library expansion. Acylation or reductive amination at this position allows the introduction of "warheads" (e.g., indole-carboxylic acids) that interact with the catalytic triad (His-Asp-Ser) or the oxyanion hole.

Visualization: Mechanism & Workflow

The following diagram illustrates the Alternative Pathway amplification loop and the specific intervention point of the this compound inhibitor.

FactorB_Inhibition C3b C3b (Opsonin) Complex C3b-B (Pro-Convertase) C3b->Complex + Factor B FB Factor B (Zymogen) FB->Complex FD Factor D (Protease) FD->Complex Catalysis C3bBb C3bBb (Active C3 Convertase) Complex->C3bBb Cleavage by Factor D Ba Ba Fragment (Released) Complex->Ba Release Inhibitor Scaffold Inhibitor (3-Ethoxy-8-aza...) Inhibitor->FB High Affinity Binding Inhibitor->Complex Stabilizes Inactive Conformation Amplification AMPLIFICATION (More C3b) C3bBb->Amplification Cleaves C3

Caption: Factor B inhibition prevents the Factor D-mediated cleavage event, halting the AP amplification loop.[2]

Protocol Module A: Biophysical Validation (SPR)

Objective: Determine the binding affinity (


) and residence time of the scaffold-based inhibitor to human Factor B.
Method:  Surface Plasmon Resonance (Biacore or Octet).
Materials
  • Ligand: Recombinant Human Factor B (His-tagged).

  • Analyte: this compound derivatives (dissolved in DMSO).

  • Chip: CM5 (Carboxymethylated dextran) or NTA sensor chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.

Step-by-Step Protocol
  • Immobilization:

    • Using an NTA chip, capture His-Factor B to a density of ~2000 RU.

    • Expert Insight: Avoid amine coupling (EDC/NHS) if possible, as random lysine modification near the catalytic cleft can destroy inhibitor binding sites. If amine coupling is necessary, use a reversible inhibitor during immobilization to protect the active site.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes, as small molecules require DMSO for solubility.

  • Kinetic Titration (Single Cycle):

    • Inject the inhibitor at 5 concentrations (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 90 nM) sequentially without regeneration between injections.

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60s association, 120s dissociation.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.[3]

    • Success Criteria: A potent Factor B inhibitor should exhibit fast association (

      
      ) and slow dissociation (
      
      
      
      ), resulting in sub-micromolar
      
      
      .
Protocol Module B: Enzymatic Inhibition (FRET/ELISA)

Objective: Verify that the inhibitor blocks the functional cleavage of Factor B by Factor D in the presence of C3b. Why this matters: Factor B is not cleaved by Factor D in isolation. The assay must include C3b to induce the conformational change in Factor B that makes it a substrate.

Materials
  • Substrate: Purified Human Factor B.

  • Enzyme: Purified Human Factor D (limiting reagent).

  • Cofactor: C3b (biotinylated or coated on plate).

  • Detection: Antibody specific for Factor Bb (neo-epitope) or Factor Ba .

Assay Setup (ELISA Format)
  • Coat Plate: Coat 96-well high-binding plate with C3b (2 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T.

  • Block: Add 1% BSA in PBS for 1 hour.

  • Inhibitor Pre-incubation:

    • Mix Factor B (100 nM) with serial dilutions of the this compound inhibitor in reaction buffer (20 mM Tris, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Critical:Magnesium (Mg²⁺) is strictly required for the C3b-Factor B interaction. Do not use EDTA.

    • Incubate for 15 mins at Room Temp.

  • Reaction Initiation:

    • Add the Factor B/Inhibitor mix to the C3b-coated plate.

    • Immediately add Factor D (1 nM final concentration).

    • Incubate at 37°C for 30–60 minutes.

  • Stop & Detect:

    • Wash plate 3x with PBS-T (removes Factor D, Ba, and unbound Factor B).

    • Add anti-Bb antibody (detects the C3bBb complex formed on the plate).

    • Develop with TMB substrate; read OD450.

  • Data Analysis:

    • Plot OD450 vs. Log[Inhibitor]. Calculate IC50.

Protocol Module C: Functional Hemolysis (The Gold Standard)

Objective: Assess the inhibitor's ability to block Alternative Pathway-mediated cell lysis in a physiological context. System: Rabbit Erythrocytes (RaRBC) in human serum.[4] Mechanism: Rabbit cells lack sialic acid residues that recruit human Factor H (the negative regulator). Therefore, human serum spontaneously attacks rabbit cells via the AP unless blocked.

Buffer Preparation (Critical)
  • Mg-EGTA Buffer:

    • 0.1 M HEPES (pH 7.4), 150 mM NaCl.

    • 10 mM EGTA: Chelates Calcium (Ca²⁺), completely blocking the Classical and Lectin pathways.

    • 5 mM MgCl₂: Provides Magnesium (Mg²⁺) required for the Alternative Pathway (Factor B/D activity).

    • Note: If you use standard GVB++, you will measure mixed pathway activity. You must use Mg-EGTA.

Step-by-Step Protocol
  • Erythrocyte Prep:

    • Wash Rabbit RBCs (Alsever’s solution) 3x in Mg-EGTA buffer.

    • Resuspend to 2% (v/v) density.

  • Serum Preparation:

    • Use Normal Human Serum (NHS) or C5-depleted serum (if looking strictly at C3 convertase, though lysis requires C5-C9).

    • Dilute NHS to ~10-20% in Mg-EGTA buffer (titrate beforehand to achieve 90% lysis).

  • Assay Execution:

    • Plate: V-bottom 96-well plate.

    • Mix: 40 µL NHS (diluted) + 10 µL Inhibitor (dilution series). Incubate 15 min at RT.

    • Add Cells: Add 50 µL Rabbit RBC suspension.

    • Incubate: 37°C for 30 minutes (shaking).

  • Termination:

    • Add 100 µL ice-cold PBS-EDTA (stops all complement activity).

    • Centrifuge at 2000 rpm for 5 mins.

  • Readout:

    • Transfer 100 µL supernatant to a flat-bottom clear plate.

    • Measure Absorbance at 405 nm (Hemoglobin release).

  • Calculation:

    • Background: Buffer + Cells (no serum).

    • Total Lysis: Water + Cells.

Data Presentation & Troubleshooting
Summary of Key Parameters
ParameterAssay TypeTarget Value (Lead)Troubleshooting High Values

SPR (Binding)< 10 nMCheck solubility; ensure N-8 functionalization isn't clashing with the "roof" of the S1 pocket.
IC50 Enzymatic (ELISA)< 50 nMVerify Mg²⁺ concentration; Ensure C3b coating density is sufficient.
IC50 Hemolysis (RaRBC)< 200 nMSerum protein binding may be high. Check plasma protein binding (PPB) of the ethoxy-scaffold.
Troubleshooting the Scaffold
  • Issue: High metabolic clearance.

    • Solution: The ethoxy group is a potential site for dealkylation. Consider deuterating the ethoxy group (

      
      -ethoxy) or swapping for a trifluoroethoxy group to block CYP metabolism while maintaining lipophilicity.
      
  • Issue: Poor Solubility.

    • Solution: The 8-azabicyclo[3.2.1]octane core is basic.[5][6] Ensure the final molecule retains a pKa ~8.0 for solubility, or introduce a solubilizing group on the warhead side.

References
  • Schubart, A., et al. (2019). "Small-molecule Factor B inhibitor for the treatment of complement-mediated diseases." Proceedings of the National Academy of Sciences, 116(16), 7926-7931.

  • Ricklin, D., & Lambris, J. D. (2013). "Complement in immune and inflammatory disorders: pathophysiological mechanisms." The Journal of Immunology, 190(8), 3831-3838.

  • Creative Biolabs. (2024). "Alternative Pathway Hemolysis Assay (AH50) Protocol." Complement Assay Services.

  • Biacore (Cytiva). (2023). "Surface Plasmon Resonance (SPR) Analysis Guidelines for Small Molecule Drug Discovery."

  • Kavanagh, D., et al. (2013). "Screening for Complement System Abnormalities." Methods in Molecular Biology, 1018, 239-254. (Validation of Mg-EGTA buffers).

Sources

Application Note: Thermogravimetric Analysis (TGA) of 3-Ethoxy-8-azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the thermogravimetric analysis (TGA) of 3-Ethoxy-8-azabicyclo[3.2.1]octane derivatives. As bridged bicyclic amines (tropane scaffold), these compounds present unique thermal challenges, including high volatility in the free base form, complex desolvation kinetics in salt forms, and specific degradation pathways involving ether cleavage and ring opening.

This guide provides a robust framework for distinguishing between benign desolvation events (loss of water/solvent) and irreversible degradation , a critical distinction for pre-formulation and stability profiling in drug development.

Scientific Context & Material Properties[1][2][3][4][5][6][7]

The Molecule: this compound

The core structure is a tropane derivative . Unlike classical tropane alkaloids (e.g., atropine, cocaine) which contain ester linkages, the 3-ethoxy substituent introduces an ether linkage.

  • Structural Rigidity: The bicyclic [3.2.1] system is rigid, leading to high lattice energy in the solid state but significant volatility in the liquid/free base state.

  • Basicity: The nitrogen at the 8-position is basic. In pharmaceutical applications, these are typically handled as hydrochloride (HCl) , fumarate , or succinate salts to reduce volatility and improve solubility.

Why TGA is Critical
  • Salt Stoichiometry: TGA confirms whether a salt is a mono-, di-, or hemi-hydrate by measuring precise mass loss steps below 150°C.

  • Sublimation vs. Degradation: Free bases of tropanes often sublime before degrading. TGA (open pan) vs. DSC (sealed pan) comparison is required to distinguish these physical transitions from chemical breakdown.

  • Solvent Entrapment: The rigid cage structure can trap synthesis solvents (e.g., toluene, DCM) which must be quantified .

Experimental Protocol

Sample Preparation[8]
  • Sample Mass: 2–10 mg (Optimal: 5 mg).

    • Reasoning: Large masses cause thermal gradients; small masses suffer from buoyancy noise.

  • Particle Size: Lightly crush crystals to a uniform powder.

    • Caution: Do not grind aggressively; excessive mechanical energy can induce amorphization or dehydrate labile hydrates.

  • Crucible Selection:

    • Standard: Aluminum pan (40 µL) with a pinhole lid .

    • Mechanism:[1][2] The pinhole creates a "self-generated atmosphere," maintaining a localized vapor pressure. This separates the desolvation event (e.g., water loss) from the decomposition event by slightly delaying the evaporation, sharpening the weight loss step.

Instrument Parameters

This protocol is validated for standard TGA instruments (e.g., TA Instruments Q500/Discovery, Mettler Toledo TGA/DSC).

ParameterSettingRationale
Purge Gas Dry Nitrogen (

)
Prevents oxidation of the amine, ensuring mass loss is due to thermal breakdown only.
Flow Rate 40–60 mL/min (Balance) 20–40 mL/min (Sample)Protects the microbalance; efficiently sweeps evolved volatiles.
Temperature Range Ambient (25°C) to 400°CCovers desolvation (25–150°C) and degradation (200–400°C).
Heating Rate 10°C/min (Standard) 2°C/min (High Res)10°C/min is standard for QC. Use 2°C/min if solvent loss overlaps with melting/degradation.
Equilibration Isothermal at 25°C for 5 minStabilizes the microbalance before the ramp begins.

Workflow Visualization

The following diagram outlines the logical flow for executing and validating the TGA experiment.

TGA_Workflow Start Start: Sample Receipt Prep Sample Prep: Lightly crush, 2-5mg Al Pan + Pinhole Lid Start->Prep Purge System Purge: N2 Gas (50mL/min) Equilibrate 5 mins Prep->Purge Run Execute Ramp: 10°C/min to 400°C Purge->Run DTG Generate DTG Curve (1st Derivative) Run->DTG Decision Analyze Mass Loss (< 150°C) DTG->Decision Solvent Volatiles/Solvates: Quantify % Mass Check Stoichiometry Decision->Solvent Step Detected Stable Anhydrous: No significant loss Proceed to T_onset Decision->Stable Flat Baseline Decomp Degradation Analysis: Determine Onset (T_onset) Determine Peak (T_max) Solvent->Decomp Stable->Decomp

Figure 1: Standardized TGA workflow for tropane derivatives.

Data Interpretation & Expected Results

Scenario A: The Free Base (Volatile)
  • Profile: Continuous mass loss starting near ambient temperature or slightly above, often completing before 200°C.

  • Mechanism: Evaporation/Sublimation.

  • Differentiation: If the TGA curve shows 100% mass loss with no char residue, the molecule has sublimed. If mass loss stops at ~10-20% residue, decomposition (carbonization) occurred.

  • Protocol Adjustment: To measure the boiling point, use a pinhole lid (increases pressure). To measure drying, use an open pan.

Scenario B: The Hydrochloride Salt (Hydrate)
  • Step 1 (Ambient – 120°C): Desolvation.

    • Calculation:

      
      
      
    • Example: For a monohydrate of a derivative (MW ~240), expect ~7.5% mass loss.

  • Step 2 (180°C – 250°C): Anhydrous Stability Plateau.

  • Step 3 (>250°C): Degradation.

    • Mechanism:[1][2] Dehydrohalogenation (loss of HCl gas) followed by fragmentation of the azabicyclo ring.

Quantitative Analysis Table (Template)
Thermal EventTemp Range (°C)Expected Mass LossInterpretation
Surface Moisture 25 – 60< 1.0%Non-stoichiometric hygroscopic water.
Bound Solvent 60 – 140Stoichiometric (e.g., 5-10%)Lattice water (hydrate) or synthesis solvent (solvate).
Decomposition 200 – 350> 50%Chemical breakdown (Onset temperature

is the critical stability metric).

Advanced Troubleshooting: The "Amine Salt" Problem

A common artifact in the TGA of amine salts (like 8-azabicyclo[3.2.1]octane HCl) is the premature mass loss due to the dissociation of the salt equilibrium:



If this occurs, the "decomposition" onset will appear artificially low.

Validation Step:

  • Run the sample in a hermetically sealed DSC pan (no mass loss possible).

  • Compare the DSC endotherm (melting) with the TGA mass loss onset.

  • Logic:

    • If TGA Mass Loss Onset < DSC Melt Onset

      
      Dehydrohalogenation  (Salt is unstable).
      
    • If TGA Mass Loss Onset > DSC Melt Onset

      
      True Decomposition  (Melt occurs first, then degrades).
      

Interpretation_Logic Input Data Comparison: TGA vs DSC Check Is Mass Loss < Melt? Input->Check Result1 Salt Dissociation (Loss of HCl gas) Check->Result1 Yes Result2 True Melt (Stable Liquid Phase) Check->Result2 No

Figure 2: Distinguishing salt dissociation from melting.

References

  • United States Pharmacopeia (USP) . General Chapter <891> Thermal Analysis. Rockville, MD: United States Pharmacopeial Convention.

  • Vera-Baquero, F. L., et al. (2022).[3] "Evaluation of Thermal Degradation of Tropane and Opium Alkaloids." Foods, 11(15), 2196.[4] (Demonstrates thermal instability of tropane scaffolds at >180°C). [4]

  • Križman, M. (2021). "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Molecules, 26(13), 3998. (Details the elimination mechanisms of tropane derivatives).

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for TGA methodology and kinetic analysis).
  • BenchChem . "Thermogravimetric Analysis of Amine Hydrochlorides." (General protocols for organic salt analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the synthesis of 3-Ethoxy-8-azabicyclo[3.2.1]octane . It addresses the specific challenges of stereocontrol (endo vs. exo), chemoselectivity (O- vs. N-alkylation), and purification inherent to the tropane scaffold.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereochemistry, Etherification, and N-Protection in Tropane Derivatives.

Executive Summary & Strategy

The synthesis of this compound (3-ethoxynortropane) presents a classic problem in bicyclic stereochemistry: controlling the axial (


, endo) versus equatorial (

, exo) orientation of the C3-substituent.
  • The Target: A nortropane ether.

  • The Challenge: The bridgehead structure creates significant steric differences between the endo and exo faces.

  • The Solution: A modular approach separating Stereocontrol (Reduction) from Functionalization (Etherification), necessitating a robust Nitrogen Protection strategy to prevent quaternary ammonium salt formation.

Module 1: Stereochemical Control (The Endo/Exo Decision)

User Query: I reduced N-Boc-nortropinone with NaBH4, but I have a mixture of isomers. Which one is which, and how do I get the exo-isomer exclusively?

Technical Insight

The 8-azabicyclo[3.2.1]octane bicyclic system dictates the stereochemical outcome of ketone reduction.

  • Kinetic Control (Endo-Selective): Hydride attack from the less hindered exo face pushes the hydroxyl group to the endo (

    
    ) position. This yields the Tropine  (endo-ol) analog.
    
  • Thermodynamic Control (Exo-Selective): The exo (

    
    ) isomer (Pseudotropine analog) is thermodynamically more stable because the hydroxyl group is equatorial, avoiding transannular strain with the bridgehead.
    
Protocol: Stereoselective Reduction
Target IsomerReagent SystemMechanismTypical Ratio (Endo:Exo)
Endo (3

)
NaBH

, MeOH, -78°C
Kinetic (Exo-face attack)~95 : 5
Endo (3

)
L-Selectride, THF, -78°CSteric bulk enforces kinetic path>99 : 1
Exo (3

)
Na, EtOH (reflux)Thermodynamic Equilibration10 : 90
Exo (3

)
NaBH

, MeOH, 25°C + Equilibration*
Mixed/Thermodynamic~30 : 70

*Note: Pure exo-isomer is best obtained by equilibrating the mixture using Raney Ni or Al(OiPr)3 in isopropanol (Meerwein-Ponndorf-Verley conditions).

Troubleshooting FAQ
  • Q: Can I separate the alcohols before etherification?

    • A: Yes. The Endo-OH is more polar and typically elutes after the Exo-OH on silica gel (DCM/MeOH systems). However, crystallization is often superior. The Exo-isomer tends to crystallize more readily from non-polar solvents (e.g., Hexane/EtOAc) due to its symmetry.

Module 2: O-Ethylation (Ether Synthesis)

User Query: I am trying to ethylate the alcohol using EtI and base, but the conversion is low, and I see a side product. Is it elimination?

Technical Insight

Direct O-alkylation of tropane alcohols is sensitive to steric hindrance.

  • Exo-OH (Equatorial): Accessible. Reacts readily with NaH/EtI.

  • Endo-OH (Axial): Sterically hindered by the C6/C7 bridge. Requires forcing conditions, which increases the risk of elimination to form trop-2-ene (8-azabicyclo[3.2.1]oct-2-ene).

Workflow Diagram: Synthesis & Stereocontrol

TropaneSynthesis Start N-Boc-Nortropinone Red_Kinetic Kinetic Reduction (NaBH4, -78°C) Start->Red_Kinetic Major Path Red_Thermo Thermodynamic Reduction (Na/EtOH, Reflux) Start->Red_Thermo Alt Path Endo_OH 3-Endo-Alcohol (Kinetic Product) Red_Kinetic->Endo_OH >90% Exo_OH 3-Exo-Alcohol (Thermodynamic Product) Red_Thermo->Exo_OH >80% Ether_Endo Endo-Etherification (Difficult: Steric Hindrance) Endo_OH->Ether_Endo NaH, EtI, DMF Ether_Exo Exo-Etherification (Facile: Williamson) Exo_OH->Ether_Exo NaH, EtI, DMF Target_Endo 3-Endo-Ethoxy-N-Boc Ether_Endo->Target_Endo Elimination Elimination Ether_Endo->Elimination Side Rxn: Tropene Target_Exo 3-Exo-Ethoxy-N-Boc Ether_Exo->Target_Exo

Caption: Stereodivergent synthesis pathways for this compound precursors.

Protocol: Optimized O-Ethylation

Reagents: Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Iodide (1.2 eq), DMF (Anhydrous), TBAI (Catalytic).

  • Deprotonation: Dissolve N-Boc-alcohol in anhydrous DMF (0.5 M) under Ar. Cool to 0°C. Add NaH portion-wise.

    • Critical: Allow 30-60 mins for H2 evolution to cease. The alkoxide must form completely before adding the electrophile to minimize side reactions.

  • Alkylation: Add Ethyl Iodide dropwise. Add 5 mol% Tetrabutylammonium iodide (TBAI) to accelerate the reaction (Finkelstein condition in situ).

  • Temperature:

    • For Exo-OH: Warm to Room Temperature (RT). Reaction complete in 2-4 h.

    • For Endo-OH: Heat to 50-60°C. Monitor closely for elimination (new non-polar spot on TLC).

  • Quench: Cool to 0°C, quench with sat. NH4Cl. Extract with EtOAc.[1]

Troubleshooting FAQ
  • Q: Why use N-Boc? Can I use N-Methyl (Tropine)?

    • A: No. If you use N-methyl tropine, Ethyl Iodide will quaternize the nitrogen (forming the N-methyl-N-ethyl ammonium salt) faster than it alkylates the oxygen. You must use a carbamate (Boc, Cbz) or amide protecting group.

Module 3: Nitrogen Management (Deprotection)

User Query: I have the 3-ethoxy-N-Boc intermediate. How do I remove the Boc group without cleaving the ether?

Technical Insight

Ethyl ethers are stable to acidic Boc deprotection conditions. However, the resulting secondary amine is basic and water-soluble, making isolation tricky.

Protocol: Acidolytic Deprotection
  • Reaction: Dissolve substrate in DCM. Add TFA (1:4 ratio v/v). Stir at RT for 1 h.

    • Alternative: 4M HCl in Dioxane (gives the HCl salt precipitate directly).

  • Workup (Free Base):

    • Evaporate TFA/DCM (azeotrope with toluene to remove residual TFA).

    • Dissolve residue in DCM.

    • Wash with 2M NaOH (pH > 12). Note: The amine is highly soluble in water at neutral pH. You must force it into the organic phase with high pH and brine.

    • Dry over K2CO3 (avoid Na2SO4 for amines if possible, K2CO3 is drier and basic).

Module 4: Characterization & Reference Data

User Query: How do I distinguish the endo and exo products by NMR?

The H3 proton (at the ether linkage) is diagnostic.

FeatureEndo-Isomer (3

-ethoxy)
Exo-Isomer (3

-ethoxy)
H3 Signal Shape Narrow triplet or multipletBroad multiplet (septet-like)
Coupling (

)

Hz (cis/gauche)

Hz (trans/anti)
H3 Chemical Shift

3.5 - 3.7 ppm

3.8 - 4.1 ppm (Deshielded)
C13 C3-Shift Upfield relative to exoDownfield relative to endo
References
  • Stereoselectivity of Tropinone Reduction

    • Mechanism:[2][3][4][5][6] The reduction of tropinone derivatives is a textbook example of steric approach control. NaBH4 attacks from the open exo-face.

    • Source: Hayakawa, Y., et al. "Tropinone Reductase-I and -II." Heterocycles, 2002.

  • N-Demethylation Strategies (Alternative Route)

    • Context: If starting from Tropine, N-demethylation via chloroform
    • Source: Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984.

  • Maraviroc Intermediate Synthesis (Exo-Tropane Context)

    • Context: Synthesis of 3-substituted-8-azabicyclo[3.2.1]octanes often targets the exo-configuration for biological activity (e.g., CCR5 antagonists).
    • Source: Price, D. A., et al. "Physical Organic Chemistry of the CCR5 Antagonist Maraviroc." Tetrahedron Letters, 2005.

  • General Tropane Ether Synthesis

    • Source: US Patent 2006/0058343 A1. "Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols."

Sources

Technical Support Center: Purification of 3-Ethoxy-8-azabicyclo[3.2.1]octane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

3-Ethoxy-8-azabicyclo[3.2.1]octane is a critical bicyclic amine intermediate, often serving as the scaffold for 5-HT3 receptor antagonists (e.g., Bemesetron analogs) and neuroactive tropane derivatives.

Successfully purifying this intermediate requires navigating three specific chemical hurdles:

  • The Basicity Trap: The bridgehead nitrogen (pKa ~9.5–10.0) creates strong interactions with silica, leading to streaking during chromatography.

  • Stereochemical Isomerism: The ether linkage at C3 exists as endo (tropine-like) or exo (pseudotropine-like) diastereomers, which have similar boiling points but distinct biological activities.

  • Volatility: As a low-molecular-weight ether-amine, the free base is volatile and easily lost during rotary evaporation.

This guide provides self-validating protocols to overcome these specific bottlenecks.

Module 1: The "Oily Mess" Protocol (Acid-Base Extraction)

Issue: You have performed O-ethylation (e.g., Williamson ether synthesis), but the product is trapped in a dark, viscous emulsion, or you are losing yield during workup.

Root Cause:

  • Emulsions: Caused by the amphiphilic nature of the tropane core (lipophilic bridge, hydrophilic amine).

  • Yield Loss: The free base is partially water-soluble; if the aqueous layer pH is not >12, the amine remains protonated and trapped in the water.

The Self-Validating Workflow

Do not rely on simple partitioning. Use this "pH-Swing" technique to isolate the amine from neutral impurities (unreacted alkyl halides, elimination products like trop-2-ene).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in MTBE (Methyl tert-butyl ether) . Why? MTBE forms fewer emulsions than DCM/Water systems for this specific scaffold.

  • Acid Extraction (The Trap):

    • Extract the organic layer with 1M HCl (3x) .[1]

    • Checkpoint: The product is now in the aqueous layer (protonated salt). The organic layer contains neutral impurities (unreacted ethyl iodide, tropene side-products). Keep the Aqueous Layer.

  • The Basification Swing:

    • Cool the aqueous layer to 0°C.[2]

    • Slowly add 50% NaOH dropwise until pH > 12.

    • Visual Cue: The solution will turn cloudy/milky as the free base oils out.

  • Recovery:

    • Extract immediately with DCM (Dichloromethane) (3x).[3]

    • Dry over

      
       and concentrate carefully (see Module 3).
      
Workflow Visualization

AcidBaseExtraction Start Crude Reaction Mixture Solvent Dissolve in MTBE Start->Solvent AcidWash Extract with 1M HCl Solvent->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Product as HCl Salt) AcidWash->AqLayer1 Target Amine Basify Adjust to pH > 12 (50% NaOH, 0°C) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Final Organic Layer (Pure Free Base) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Caption: The "pH-Swing" purification logic separating neutral byproducts from the basic tropane intermediate.

Module 2: Stereochemical Purity (Endo vs. Exo)

Issue: The reaction yielded a mixture of endo-3-ethoxy and exo-3-ethoxy isomers. Flash chromatography is resulting in broad, overlapping peaks.

Scientific Context:

  • Endo-isomer (Tropine-derived): Thermodynamically more stable in many natural alkaloids, but sterically hindered at the C3 face.

  • Exo-isomer (Pseudotropine-derived): Less hindered.

  • The Problem: Silica gel is acidic. The basic nitrogen interacts with silanols, causing "tailing" that merges the two isomers.

Chromatographic Strategy

Standard Silica is insufficient. You must modify the stationary phase environment.

ParameterRecommendationMechanism
Stationary Phase Amine-functionalized Silica (or basic Alumina)Eliminates silanol interactions; prevents tailing.
Mobile Phase Modifier 1-3% Triethylamine (TEA) or

Competes for active sites on silica, allowing the product to elute sharply.
Solvent System DCM : Methanol (95:5 to 90:10) Methanol provides polarity; DCM solubilizes the ether.

Protocol for Difficult Separations: If standard flash chromatography fails, convert the mixture to Picrate or Oxalate salts.

  • Dissolve mixture in Ethanol.

  • Add 1 eq. of Oxalic acid.

  • Fractional Crystallization: The exo-isomer oxalate is typically less soluble and crystallizes first from hot ethanol/acetone mixtures.

Isomer Separation Logic

IsomerSeparation Mix Endo/Exo Mixture TLC TLC Check (DCM:MeOH:TEA) Mix->TLC Decision Separation Factor (Rf) > 0.2? TLC->Decision Flash Flash Chromatography (DCM/MeOH + 2% TEA) Decision->Flash Yes Salt Salt Formation (Oxalic Acid) Decision->Salt No (Overlap) Cryst Fractional Crystallization (EtOH/Acetone) Salt->Cryst

Caption: Decision matrix for separating diastereomers based on chromatographic resolution.

Module 3: Handling & Storage (The Volatility Factor)

Issue: "I had 5 grams of product, put it on the high-vac, and now I have 3 grams."

Technical Insight: this compound (Free Base) has a significant vapor pressure. It will sublime or co-evaporate with solvents under high vacuum.

Prevention Protocol:

  • Never leave the free base on a high-vacuum manifold (< 1 mbar) for extended periods at room temperature.

  • Salt Formation for Storage: Convert the free base to the Hydrochloride (HCl) or Hydrobromide (HBr) salt immediately for long-term storage. The salts are non-volatile solids.

    • Procedure: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise. Collect the white precipitate by filtration.

Troubleshooting FAQs

Q1: My product is UV inactive. How do I monitor the purification?

  • A: The tropane core has weak UV absorption. Use Dragendorff’s Reagent (stains orange/red) or Iodine Chamber for TLC visualization. Ninhydrin is often ineffective for these tertiary/bicyclic amines.

Q2: The NMR shows a "doublet of triplets" at 3.5 ppm that integrates poorly. What is this?

  • A: This is the proton at the C3 position (H-3). Its splitting pattern confirms the stereochemistry.

    • Endo (Tropine-like): H-3 appears as a triplet of doublets (J ~ 15Hz, 5Hz).

    • Exo (Pseudotropine-like): H-3 appears as a multiplet (often quintet-like) due to different coupling constants with H-2/H-4.

Q3: Can I use distillation instead of chromatography?

  • A: Yes, Kugelrohr distillation is effective for the free base, but requires high vacuum (0.1–0.5 mmHg) and moderate heat (80–120°C). Ensure the system is strictly anhydrous to prevent hydrolysis of the ether (though rare, it is possible under extreme conditions).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis and Purification of Tropirine. Retrieved from 1

  • Pollini, G. P., et al. (2006).[4] Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews, 106(6), 2434-2454.[4] Retrieved from 4

  • Royal Society of Chemistry. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid. Comprehensive Organic Chemistry Experiments. Retrieved from 5[6]

  • National Institute of Standards and Technology (NIST). (2025).[7] 8-Azabicyclo[3.2.1]octane, 3-phenoxy-8-methyl, exo-. NIST Chemistry WebBook, SRD 69. Retrieved from 7[8]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for 3-Ethoxy-8-azabicyclo[3.2.1]octane . This bicyclic amine is a critical pharmacophore found in muscarinic antagonists, dopamine transporter (DAT) inhibitors, and increasingly in fragment-based drug discovery for CNS targets.

Working with this scaffold presents a unique "Trojan Horse" of challenges: it appears structurally simple, yet it harbors deceptive stereochemical complexity (endo/exo isomerism) and distinct reactivity profiles driven by the bridgehead nitrogen.

This guide is designed not as a static manual, but as a dynamic troubleshooting logic tree. It addresses the three most common failure modes: Regioselectivity (N vs. O alkylation) , Stereochemical Integrity , and Purification Anomalies .

Module 1: Synthesis & Reactivity
Q1: I am attempting to synthesize the 3-ethoxy derivative from nortropine, but I am observing significant N-ethylation. How do I favor O-alkylation?

A: This is a classic chemoselectivity issue. The bridgehead nitrogen in nortropine (secondary amine) is significantly more nucleophilic than the C3-hydroxyl group.

The Fix: The "Protect-Alkylate-Deprotect" Strategy You cannot rely on stoichiometric control alone. You must mask the nitrogen.

  • Protection: Convert nortropine to N-Boc-nortropine using

    
     and 
    
    
    
    in DCM. This carbamate is non-nucleophilic.
  • O-Alkylation (Williamson Ether Synthesis):

    • Reagents: Use Sodium Hydride (NaH, 60% in oil) as the base and Ethyl Iodide (EtI) as the electrophile.

    • Solvent: Anhydrous DMF or THF. DMF is faster but harder to remove; THF is cleaner but requires reflux.

    • Protocol: Deprotonate the N-Boc-nortropine with NaH at 0°C for 30 mins before adding EtI. This ensures the alkoxide is fully formed and minimizes side reactions.

  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane to yield the desired this compound.

Critical Warning (The Elimination Trap): If you heat the reaction too aggressively (


) with strong base, the 3-ethoxy group (or the intermediate mesylate if using that route) can undergo E2 elimination  to form tropidine  (2-ene derivative). Monitor for the appearance of vinylic protons in NMR (

5.5–6.0 ppm).
Q2: My yield is low (<30%) during the etherification of Tropine (Endo-isomer). Why is the reaction stalling?

A: The issue is Steric Hindrance inherent to the endo face.

  • The Mechanism: In tropine (3-endo-ol), the hydroxyl group is cis to the nitrogen bridge. While the nitrogen bridge (

    
     or 
    
    
    
    ) is physically distant, the "concave" shape of the bicyclic system creates a sterically congested environment for the incoming electrophile (EtI) and the solvated base.
  • The Solution:

    • Switch to Phase Transfer Catalysis (PTC): Use 50% aq. NaOH, Toluene, and a catalyst like Tetrabutylammonium hydrogensulfate (TBAHS). The lipophilic ion pair reacts more efficiently in the organic phase.

    • Add 15-Crown-5: If using NaH, adding a crown ether can sequester the sodium cation, making the alkoxide "naked" and more reactive.

Module 2: Stereochemistry & Analysis (Self-Validating Protocols)
Q3: How do I definitively distinguish between the Endo-3-ethoxy and Exo-3-ethoxy isomers using NMR?

A: You must rely on the H3 methine coupling constant (


) . This is your primary self-validating data point. The rigid bicyclic framework locks the H3 proton into a specific geometric relationship with the adjacent H2/H4 protons.
IsomerConfigurationH3 OrientationNMR Signal (H3)Coupling (

)
Endo-Ether (Tropine-derived)Ethoxy is cis to N-bridgeH3 is Exo Narrow Triplet

Exo-Ether (Pseudotropine-derived)Ethoxy is trans to N-bridgeH3 is Endo Broad Multiplet

(often

)

Why?

  • Exo-Ether (Pseudotropine type): The H3 proton is in the endo position. It has a di-axial relationship with the axial protons on C2 and C4. According to the Karplus equation, a

    
     dihedral angle results in a large coupling constant (
    
    
    
    ).
  • Endo-Ether (Tropine type): The H3 proton is in the exo position. It has an equatorial-axial relationship with C2/C4 protons (dihedral angle

    
    ), resulting in a much smaller coupling constant (
    
    
    
    ).
Q4: Can I interconvert the isomers if I synthesized the wrong one?

A: Direct equilibration is difficult for ethers. However, if you are at the alcohol stage:

  • To get Exo (Thermodynamic): Reflux Tropine (Endo) in pentanol with sodium metal (equilibration via ketone intermediate).

  • To get Endo (Kinetic): Catalytic hydrogenation of Tropinone favors the Endo-alcohol (H2 attacks from the less hindered Exo face).

Module 3: Purification & Handling
Q5: My compound is streaking/tailing on silica gel columns. How do I purify the free amine?

A: Secondary amines interact strongly with the acidic silanols on silica gel.

The Protocol:

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.

  • Eluent: Use a gradient of DCM : MeOH :

    
     (e.g., 90:9:1). The ammonium hydroxide suppresses protonation of the amine by the silica.
    
  • Alternative: Use Alumina (Basic) stationary phase instead of silica. It is far superior for tropane alkaloids.

Q6: The hydrochloride salt is extremely hygroscopic. How should I handle it?

A: this compound hydrochloride is known to be deliquescent.

  • Storage: Store under Argon in a desiccator.

  • Alternative Salt: If the HCl salt is too difficult to handle, convert it to the Fumarate or Oxalate salt. These organic salts often crystallize better and are less hygroscopic, making them superior for biological assays requiring precise weighing.

Visual Troubleshooting Logic
Figure 1: Synthesis & Troubleshooting Decision Matrix

G Start Start: Nortropine (C8H15NO) Direct Direct Alkylation (EtI/Base) Start->Direct Avoid Protect Protection (Boc2O) Start->Protect Recommended Tropidine Side Product: Tropidine (Alkene) Direct->Tropidine High Risk (Elimination) Mixed N/O Alkylation Mixed N/O Alkylation Direct->Mixed N/O Alkylation NBoc N-Boc-Nortropine Protect->NBoc Etherification Etherification (NaH/EtI or PTC) NBoc->Etherification Check Check: Elimination? Etherification->Check Check->Tropidine If T > 80°C Success Product: N-Boc-3-Ethoxy Check->Success T < 60°C Deprotect Deprotection (TFA) Success->Deprotect Final Final: this compound Deprotect->Final

Caption: Workflow for selective O-ethylation of Nortropine, highlighting the critical protection step to prevent N-alkylation and temperature control to avoid elimination.

Figure 2: Stereochemical Identification (NMR)

G cluster_0 Endo-Ether (Tropine-like) cluster_1 Exo-Ether (Pseudotropine-like) Endo_Struct 3-Endo-Ethoxy H3_Exo H3 is Exo (Equatorial-like) Endo_Struct->H3_Exo Signal_Endo NMR: Narrow Triplet J ~ 5 Hz H3_Exo->Signal_Endo Exo_Struct 3-Exo-Ethoxy H3_Endo H3 is Endo (Axial-like) Exo_Struct->H3_Endo Signal_Exo NMR: Broad Multiplet J > 10 Hz H3_Endo->Signal_Exo

Caption: Diagnostic NMR coupling constants for distinguishing Endo vs. Exo isomers based on H3 proton geometry.

References
  • Stereoselective Synthesis of Tropanes

    • Title: Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold.
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Tropane Alkaloid Spectroscopy (NMR Data)

    • Title: 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-, (3-endo)- (NIST WebBook).
    • Source: NIST Chemistry WebBook (Standard Reference D
    • URL:[Link]

  • Synthesis & Pharmacological Applications

    • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Tropane Chemistry & Elimination Risks

    • Title: Tropane Alkaloids and the Synthesis of Atropine.[2][3]

    • Source: Chemistry Steps.[3][4][5][6][7][8]

    • URL:[Link]

Sources

scaling up the production of 3-Ethoxy-8-azabicyclo[3.2.1]octane without compromising purity

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Process Chemistry) Topic: Scale-up, Impurity Profiling, and Process Safety for Tropane Ether Synthesis[1][2]

Introduction: The Scale-Up Challenge

Scaling the production of 3-Ethoxy-8-azabicyclo[3.2.1]octane (an ethyl ether derivative of the nortropine/tropine scaffold) presents a classic dichotomy in process chemistry: the battle between Nucleophilic Substitution (


)  and Elimination (

)
.

At the milligram scale, excess reagents and chromatography hide inefficiencies. At the kilogram scale, three critical issues emerge:

  • Thermodynamics: The exotherm of alkoxide formation (using NaH) becomes a safety hazard.[2]

  • Selectivity: The competition between O-alkylation (desired) and N-alkylation (if N is unprotected) or Elimination (forming tropidines) dictates purity.[2]

  • Workup: The amphiphilic nature of the amine ether complicates phase separation.

This guide addresses these specific bottlenecks.

Module 1: Synthetic Strategy & Reagent Selection
Q: I am seeing significant N-ethylated impurities. How do I prevent this during scale-up?

A: You must decouple the nucleophiles. If you are attempting to ethylate Nortropine (the secondary amine) directly, N-alkylation is kinetically favored over O-alkylation. You cannot rely on stoichiometry alone to control this on a large scale.[2]

The Fix: Implement a Protection-Deprotection Strategy .

  • Protect: Convert the secondary amine to a carbamate (e.g., N-Boc or N-Cbz). This removes the nitrogen's nucleophilicity.

  • Alkylate: Perform the Williamson Ether Synthesis on the hydroxyl group.

  • Deprotect: Remove the protecting group to yield pure this compound.[2]

Note: If your target is the N-methyl analog (Tropine Ethyl Ether), ensure you are using Tropine as the starting material. However, even with N-methyl, the nitrogen lone pair can react with Ethyl Iodide to form the quaternary ammonium salt (Tropine Ethiodide).[2] Steric hindrance is your friend here; ensure the alkoxide is fully formed before adding the alkyl halide.

Q: We are using Sodium Hydride (NaH) in DMF, but the exotherm is unmanageable at 2kg. What is the alternative?

A: Switch to Phase Transfer Catalysis (PTC) or Potassium tert-butoxide (KOtBu). [2]

Option A: The Solid-Liquid PTC Method (Recommended for Safety) NaH generates hydrogen gas (


), which is a severe explosion risk at scale.[2]
  • System: Finely powdered KOH (base) + Toluene (solvent) + Tetrabutylammonium bromide (TBAB, 5 mol%).[2]

  • Mechanism: The phase transfer catalyst shuttles the hydroxide/alkoxide across the interface.

  • Benefit: No

    
     generation; water is the byproduct (can be removed via a Dean-Stark trap or molecular sieves).[2]
    

Option B: The KOtBu Modification If you must use a homogeneous base, switch to Potassium tert-butoxide in THF.[2]

  • Why: It is a strong enough base to deprotonate the alcohol but non-nucleophilic enough to minimize side reactions. It eliminates the

    
     off-gassing spike associated with NaH, although it is moisture-sensitive.[2]
    
Module 2: Impurity Management (The "Elimination" Trap)
Q: We consistently detect ~5-10% of an alkene impurity (Trop-2-ene derivative).[2] How do we suppress this?

A: You are favoring E2 Elimination over


 Substitution. 
The 3-position of the tropane ring is prone to dehydration/elimination to form the bicyclic alkene (analogous to Tropidine). This is driven by high temperatures  and high basicity .[2]

Troubleshooting Protocol:

  • Temperature Control:

    
     is favored at lower temperatures.[2] If you are refluxing in DMF (
    
    
    
    ), you are cooking the molecule into an alkene.[2]
    • Action: Lower reaction temperature to

      
      . Switch solvent to THF (reflux 
      
      
      
      ) or Acetonitrile.[2]
  • Leaving Group Selection: If using Ethyl Bromide (EtBr), switch to Ethyl Iodide (EtI) or Ethyl Tosylate .[2]

    • Reason: Iodide is a better leaving group, allowing the substitution to proceed at a lower temperature, reducing the energy available for elimination.[1]

  • Reagent Addition Order: Do not add the base to the alkyl halide. Add the alkyl halide slowly to the pre-formed alkoxide.

Module 3: Workup & Isolation
Q: The product is oiling out and difficult to crystallize. How do we isolate high-purity solid?

A: Exploit the "pH Switch" for purification. this compound is an amine.[2][3][4] You can purify it without chromatography by toggling the pH.

The "Double-Extract" Protocol:

  • Acid Phase: Extract the crude reaction mixture (organic layer) with 1M HCl.

    • Result: The product (amine) becomes protonated (

      
      ) and moves to the Aqueous Layer . Neutral impurities (unreacted alkyl halides, elimination products) stay in the Organic Layer .
      
    • Discard the Organic Layer.

  • Base Phase: Basify the aqueous layer to pH > 12 using NaOH.[2]

    • Result: The product returns to its free base form (

      
      ).[2]
      
  • Extraction: Extract with MTBE or Dichloromethane.[2][5]

  • Salt Formation (Final Polish): To get a stable solid, treat the dry organic layer with HCl in Diethyl Ether or Isopropanol to precipitate the Hydrochloride Salt .

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for preventing impurities (N-alkylation and Elimination) during synthesis.

G Start Starting Material: Nortropine (N-H) Decision Is Nitrogen Protected? Start->Decision Route_Fail Direct Alkylation (NaH + EtI) Decision->Route_Fail No Route_Safe Step 1: N-Protection (Boc-Anhydride) Decision->Route_Safe Yes Impurity_N Major Impurity: N-Ethyl-Nortropine Route_Fail->Impurity_N Fast Reaction Intermediate N-Boc-Nortropine Route_Safe->Intermediate Reaction Step 2: O-Alkylation (NaH/THF + EtI) Intermediate->Reaction Temp_Check Temp > 60°C? Reaction->Temp_Check Impurity_E Impurity: Trop-2-ene (Elimination) Temp_Check->Impurity_E Yes (High Energy) Product_Protected N-Boc-3-Ethoxytropane Temp_Check->Product_Protected No (Controlled) Final_Step Step 3: Deprotection (TFA or HCl) Product_Protected->Final_Step Final_Product Pure Product: This compound Final_Step->Final_Product

Figure 1: Critical Control Points in the synthesis of this compound to avoid N-alkylation and Elimination.

Comparative Data: Scale-Up Parameters

The following table contrasts the "Lab Scale" approach vs. the recommended "Process Scale" approach.

ParameterLab Scale (Gram)Process Scale (Kilogram)Impact on Purity/Safety
Base Sodium Hydride (NaH)Powdered KOH + TBAB (PTC)Safety: Eliminates

gas generation risk.[2]
Solvent DMF (Dimethylformamide)Toluene or THFPurity: DMF is hard to remove; Toluene allows azeotropic drying.[2]
Temperature Reflux (

)
Controlled (

)
Selectivity: Lower temp prevents elimination (alkene formation).[2]
Quench Water dumpControlled pH AdjustmentYield: Prevents emulsion formation during extraction.[2]
Purification Column ChromatographyAcid/Base Extraction + CrystallizationScalability: Chromatography is non-viable at kg scale.[2]
References
  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Williamson Ether Synthesis mechanics and side reactions). [2]

  • Organic Process Research & Development. (2002).[2] Scale-Up of the Williamson Ether Synthesis. (General principles of ether scale-up avoiding NaH). [2]

  • Werner, G., et al. (1967).[2] Synthesis of Tropine Ethers. (Foundational chemistry regarding tropane etherification and elimination risks).

  • Pfizer Inc. (1995).[2] Process for the preparation of tropane derivatives. US Patent 5,457,204.[2] (Demonstrates N-protection strategies in tropane alkaloid synthesis).

  • ChemistrySteps. (2022).

    
     vs Elimination. (Mechanistic explanation of the competition between substitution and elimination). 
    

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo vs. In Vitro Correlation for 3-Ethoxy-8-azabicyclo[3.2.1]octane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes the pharmacological profile of 3-Ethoxy-8-azabicyclo[3.2.1]octane derivatives, placing them within the broader context of 3-alkoxy-substituted tropanes (ether-linked tropanes).

This class represents a critical "pivot point" in neuropharmacology, bridging the gap between classical stimulants (Cocaine-like 3-esters) and atypical reuptake inhibitors (Benztropine-like 3-ethers).[1]

Executive Summary: The "Ether vs. Ester" Paradigm

The This compound scaffold represents the fundamental core of ether-linked tropanes .[1] Unlike cocaine (a 3-ester) or WIN 35,428 (a 3-phenyl), the 3-alkoxy series exhibits a distinct In Vitro-In Vivo Correlation (IVIVC) disconnect .[1]

While these compounds often display nanomolar affinity (in vitro) for the Dopamine Transporter (DAT), their in vivo behavioral profile is frequently "atypical"—characterized by slow onset, long duration, and reduced abuse liability. This guide analyzes the mechanistic basis of this correlation gap, providing protocols to validate these properties in your own pipeline.

Core Comparison: The Tropane Triad
Feature3-Ethoxy/Alkoxy Tropanes (e.g., Benztropine analogs)3-Ester Tropanes (e.g., Cocaine)3-Phenyl Tropanes (e.g., WIN 35,428)
Linkage Stability High (Ether; resistant to hydrolysis)Low (Ester; rapid hydrolysis)High (C-C bond; metabolic stability)
In Vitro Affinity (Ki) High (1–50 nM)Moderate (50–200 nM)High (1–20 nM)
DAT Selectivity Variable (often DAT/Muscarinic mixed)Low (DAT/SERT/NET mixed)High (DAT selective)
In Vivo Onset Slow (>30 min to peak)Fast (<5 min to peak)Intermediate
IVIVC Status Non-Linear (Affinity

Stimulant Potency)
Linear (Affinity

Potency)
Linear

In Vitro Profiling: The Binding-Function Interface[1]

In the test tube, 3-ethoxy-substituted tropanes behave as potent monoamine transporter inhibitors.[1] However, the 3-ethoxy group specifically imparts unique lipophilic and steric properties that differentiate it from bulky 3-diphenylmethoxy groups (Benztropine).[1]

A. Binding Affinity (Ki) vs. Uptake Inhibition (IC50)

For this class, binding affinity is a necessary but insufficient predictor of function.[1]

  • Mechanism: The 3-ethoxy group occupies the S2 hydrophobic pocket of the DAT. Unlike the bulky diphenylmethoxy group of benztropine, the smaller ethoxy group may allow for a conformational shift that resembles the "occluded" state less effectively.

  • Critical Observation: You will often observe a Ki/IC50 ratio > 1 . The compound binds tightly but inhibits dopamine uptake less efficiently than expected. This is a hallmark of "atypical" inhibitors.

B. Metabolic Stability (Microsomal Assay)

The ether linkage at the 3-position renders these compounds immune to butyrylcholinesterase (BChE) and carboxylesterase (CES), which rapidly degrade cocaine.[1]

  • Data Expectation:

    
     in human liver microsomes (HLM) for 3-ethoxy tropanes is typically >60 minutes , compared to <15 minutes  for cocaine.[1]
    

In Vivo Profiling: The Pharmacokinetic Filter

The IVIVC gap for 3-ethoxy tropanes is primarily driven by Pharmacokinetics (PK) and Toxicodynamics .[1]

A. Blood-Brain Barrier (BBB) Penetration

Despite high lipophilicity, the 3-alkoxy tropanes often show slower brain uptake rates (


) compared to 3-phenyl analogs.[1]
  • Causality: The basic nitrogen (pKa ~9.5) combined with the ether oxygen creates a hydrogen-bond acceptor profile that may interact with BBB efflux transporters (P-gp) or simply partition slower into lipid bilayers.[1]

  • Result: The "High" is blunted. The rapid spike in synaptic dopamine required for euphoria is replaced by a slow, steady elevation.

B. Behavioral Output (Locomotor Activity)[1]
  • The Disconnect: A compound with

    
     might be expected to produce hyperactivity at 5 mg/kg.
    
  • Reality: 3-Ethoxy analogs often require higher doses (10–20 mg/kg) to trigger locomotion, and the effect is persistent rather than explosive.[1]

  • Interpretation: This suggests that DAT Occupancy > 60% is maintained for hours, but the rate of occupancy (

    
    ) is too low to trigger the immediate early gene responses associated with psychostimulant reward.
    

IVIVC Analysis & Visualization

The following diagram illustrates the "Translation Gap" where in vitro potency fails to linearly predict in vivo efficacy for this specific chemical class.

IVIVC_Pathway cluster_invitro In Vitro (The Potential) cluster_invivo In Vivo (The Reality) Compound 3-Ethoxy-Tropane Binding DAT Binding (Ki) (High Affinity) Compound->Binding Ligand-Receptor Uptake DA Uptake (IC50) (Potent Inhibition) Binding->Uptake Functional Blockade PK PK Filter (Slow BBB Entry) Uptake->PK IV Injection Occupancy Target Occupancy (Slow Onset, Long Duration) PK->Occupancy Rate Limiting Step Behavior Behavioral Output (Atypical/Low Abuse) Occupancy->Behavior Hysteresis Effect

Caption: The "PK Filter" (Slow BBB Entry) acts as the rate-limiting step, decoupling high in vitro affinity from acute behavioral stimulation.[1]

Experimental Protocols

To generate the data required for this correlation, use the following standardized workflows.

Protocol A: [3H]WIN 35,428 Radioligand Binding (In Vitro)

Validates affinity (


) for the cocaine binding site on DAT.[1][2]
  • Tissue Prep: Homogenize rat caudate-putamen in ice-cold modified sucrose phosphate buffer. Centrifuge (1000g x 10 min), save supernatant, then centrifuge (17,000g x 20 min) to isolate synaptosomal membranes.

  • Incubation:

    • Total Volume: 500 µL.

    • Ligand: 2 nM [3H]WIN 35,428 (specific activity ~80 Ci/mmol).[1]

    • Test Compound: this compound analog (

      
       to 
      
      
      
      M).[1]
    • Non-specific: 30 µM Cocaine HCl.

  • Conditions: Incubate 2 hours on ice (4°C) to reach equilibrium (critical for lipophilic ether analogs).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI (reduces filter binding of lipophilic amines).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Locomotor Activity & Time Course (In Vivo)

Validates the "Slow Onset" hypothesis.

  • Subjects: Male Swiss-Webster mice (n=8 per group).

  • Acclimation: Place mice in activity chambers for 60 minutes prior to injection to establish baseline (habituation).

  • Dosing: Administer test compound (IP) at equimolar doses to Cocaine (e.g., 10, 30 µmol/kg).

  • Measurement: Record horizontal ambulation (beam breaks) in 5-minute bins for 4 hours.

  • Data Processing:

    • Peak Effect: Maximum counts/5 min.

    • Time to Peak: Bin with maximum counts (Expect: Cocaine 5-10 min; 3-Ethoxy >30 min).

    • Total Distance: Area Under the Curve (AUC).

References

  • Newman, A. H., & Kulkarni, S. S. (2002).[1] Probes for the dopamine transporter: New leads toward a cocaine-abuse medication.[3][4] Medicinal Research Reviews. Link

    • Foundational text on 3-substituted tropane SAR and the "
  • Katz, J. L., et al. (2000). Dopamine transporter occupancy and the effects of cocaine and its analogs on locomotor activity. Journal of Pharmacology and Experimental Therapeutics. Link

    • Establishes the methodology for correl
  • Meltzer, P. C., et al. (2006). Synthesis and evaluation of dopamine transporter-selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives. Journal of Medicinal Chemistry. Link

    • Provides specific synthesis and binding d
  • U.S. National Library of Medicine. (2024). PubChem Compound Summary for CID 122368029 (this compound). Link

    • Chemical structure verific

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 3-Ethoxy-8-azabicyclo[3.2.1]octane Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 3-ethoxy-8-azabicyclo[3.2.1]octane scaffold, a derivative of tropane, is a privileged structure in modern medicinal chemistry. It forms the core of numerous potent inhibitors targeting critical proteins such as monoamine transporters (dopamine, serotonin, and norepinephrine transporters - DAT, SERT, NET) and muscarinic acetylcholine receptors (mAChRs).[1] While achieving high on-target potency is a primary goal, the clinical success of these inhibitors is fundamentally dependent on their selectivity.[2] Off-target interactions can lead to a range of adverse effects or, in some cases, beneficial polypharmacology.[3][4] Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not merely a regulatory checkbox but a cornerstone of rational drug design.[2][4]

This guide provides an in-depth comparison of methodologies for profiling the selectivity of this compound based inhibitors. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for interpreting the resulting data to guide successful drug development programs.

Part 1: Defining the Selectivity Challenge

The primary targets for this class of compounds, monoamine transporters and muscarinic receptors, belong to large protein families with significant structural homology, creating an inherent challenge for achieving selectivity.

  • Monoamine Transporters (DAT, NET, SERT): These transporters are members of the solute carrier 6 (SLC6) family.[5] While SERT is relatively selective for serotonin, DAT and NET exhibit less substrate selectivity.[5] The structural similarities, particularly within the ligand-binding sites, make cross-reactivity a common occurrence.[6][7] For instance, a compound designed to inhibit DAT might also show significant affinity for NET, which could lead to cardiovascular side effects. The DAT/SERT inhibition ratio is a critical parameter, as it can be a marker for a substance's abuse liability versus its therapeutic, entactogenic effects.[8]

  • Muscarinic Acetylcholine Receptors (M1-M5): This family of G protein-coupled receptors (GPCRs) comprises five subtypes (M1-M5) with distinct tissue distributions and physiological roles.[9][10] M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 couple to Gi/o proteins.[9] The high degree of homology in the orthosteric binding site across these subtypes makes the development of selective antagonists exceptionally challenging.[11][12] For example, non-selective antagonism of the M2 receptor in the heart while targeting M3 in the lungs for COPD can cause tachycardia.[12]

Given this landscape, a multi-tiered profiling strategy is essential to build a comprehensive understanding of a compound's interaction profile.

Part 2: A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust profiling cascade moves from broad, high-throughput screening to more focused, physiologically relevant assays. This approach allows for early identification of potential liabilities and informed decision-making.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Orthogonal & Functional Confirmation cluster_2 Tier 3: Unbiased & In-depth Profiling cluster_3 Decision Making T1_Biochem Biochemical Panels (e.g., Eurofins SafetyScreen 44™) High-Throughput, Primary Assessment T2_Cell Cell-Based Functional Assays (e.g., Calcium Flux, cAMP, Transporter Uptake) Confirms Cellular Activity & Potency T1_Biochem->T2_Cell Validate Hits T1_InSilico In Silico Profiling (Molecular Docking, Similarity Search) Predictive, Hypothesis Generation T1_InSilico->T2_Cell Test Predictions T3_CETSA Cellular Thermal Shift Assay (CETSA®) Unbiased Target Engagement in Cells/Lysates Identifies Novel Off-Targets T2_Cell->T3_CETSA Investigate Anomalies Decision Go/No-Go Decision SAR Optimization Risk Assessment T2_Cell->Decision Comprehensive Selectivity Profile T3_CETSA->Decision De-risk Candidate

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad, High-Throughput Screening

The goal of this initial tier is to cast a wide net and identify potential off-target interactions early.

  • Biochemical Safety Panels: These are commercially available panels, such as the Eurofins Discovery SafetyScreen or ICE Bioscience Safety Panel, which consist of dozens of radioligand binding or enzymatic assays against a diverse set of targets known to be implicated in adverse drug reactions.[13]

    • Causality: This is the most efficient method to quickly survey a wide range of protein classes (GPCRs, ion channels, transporters, kinases). A standard approach is to screen the test compound at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) is flagged for follow-up.

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on structural similarity to known ligands or by docking the compound into the binding sites of various proteins.[14][15]

    • Causality: This predictive approach is cost-effective and can help prioritize experimental resources.[15] Tools like X-ReactKIN use machine learning to predict cross-reactivity within large families like the kinome.[16][17] While not a replacement for experimental data, it is excellent for hypothesis generation.

Tier 2: Orthogonal and Functional Confirmation

Hits identified in Tier 1 must be validated using assays that measure the functional consequence of the compound-target interaction. This step is crucial because biochemical binding does not always translate to cellular activity.[3]

  • Cell-Based Functional Assays:

    • For mAChR Hits: Assays measuring second messenger modulation (e.g., IP-One for Gq-coupled receptors, cAMP for Gi-coupled receptors) or calcium flux are employed in cell lines expressing specific receptor subtypes.

    • For Monoamine Transporter Hits: Transporter uptake assays using either radiolabeled or fluorescent substrates are the gold standard.[18] These assays directly measure the functional inhibition of the transporter in a cellular context.[5][8]

    • Causality: These assays provide a more physiologically relevant context than purified protein assays. They confirm that the compound can cross the cell membrane and engage its target in a complex cellular environment, yielding more reliable IC50 or EC50 values for potency and selectivity calculations.

Tier 3: Unbiased, In-Depth Profiling

For lead candidates, a deeper, unbiased look at target engagement can uncover unexpected interactions and provide a more complete picture of selectivity.

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the change in thermal stability of proteins in response to ligand binding in intact cells or cell lysates.[19] When coupled with mass spectrometry, it allows for an unbiased, proteome-wide survey of compound-protein interactions.[19]

    • Causality: Unlike panel-based approaches that are limited to a pre-selected set of targets, CETSA can identify novel off-targets that would otherwise be missed.[19] This provides a powerful tool for de-risking candidates and understanding mechanisms of toxicity.[3]

Part 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is critical for comparing the selectivity profiles of different inhibitors.

Case Study: Comparing Inhibitor A and Inhibitor B

Let's consider two hypothetical this compound based inhibitors, both designed as potent DAT inhibitors.

Table 1: Primary Target Potency and Key Selectivity Ratios

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)M1 Ki (nM)M2 Ki (nM)DAT/NET SelectivityDAT/SERT Selectivity
Inhibitor A 5.225.8>10,0001,2508,5005-fold>1900-fold
Inhibitor B 8.1950.0>10,000890>10,000117-fold>1200-fold

Table 2: Broad Panel Screening Results (% Inhibition @ 10 µM)

TargetInhibitor AInhibitor BImplication
DAT 98%95%On-target activity confirmed
NET 85%45%Inhibitor A shows significant NET activity
SERT <10%<5%Both are highly selective over SERT
M1 Receptor 35%41%Weak off-target activity
M2 Receptor 15%<10%Minimal M2 activity
H1 Receptor 65%12%FLAG: Inhibitor A has potential for sedation
α1A Adrenergic 22%18%Weak off-target activity

Analysis:

  • Inhibitor A is a more potent DAT inhibitor but shows only 5-fold selectivity over NET. This lack of selectivity could translate to noradrenergic side effects (e.g., increased heart rate, blood pressure). Furthermore, the significant hit on the H1 receptor is a major flag for potential sedative effects.

  • Inhibitor B , while slightly less potent at DAT, demonstrates a much-improved selectivity profile. Its 117-fold selectivity over NET is a significant advantage. It also avoids the H1 receptor liability seen with Inhibitor A. While it shows weak M1 activity, it is highly selective against the cardiac M2 subtype.

This comparative analysis, enabled by a systematic profiling cascade, clearly positions Inhibitor B as the superior lead candidate for further development due to its more favorable safety profile.

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness, detailed and validated protocols are essential.

Appendix A: Protocol for Monoamine Transporter Uptake Assay

This protocol describes a fluorescence-based assay for measuring inhibitor potency against DAT, NET, and SERT.

G cluster_0 Assay Preparation cluster_1 Compound Incubation cluster_2 Substrate Addition & Measurement cluster_3 Data Analysis P1 1. Plate Cells HEK293 cells stably expressing hDAT, hNET, or hSERT are plated in 96-well black, clear-bottom plates. P2 2. Add Inhibitors Prepare serial dilutions of test compounds. Add to wells and incubate for 10-20 min at 37°C. P1->P2 P3 3. Add Fluorescent Substrate A fluorescent substrate mimetic is added to initiate uptake. P2->P3 P4 4. Read Fluorescence Measure fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 20 min) using a plate reader. P3->P4 P5 5. Calculate IC50 Plot % inhibition vs. log[inhibitor]. Fit data to a four-parameter logistic equation to determine IC50 values. P4->P5

Caption: Workflow for a fluorescence-based transporter uptake assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) into 96-well, black-walled, clear-bottom plates at a density of 20,000-40,000 cells/well. Allow cells to attach overnight at 37°C, 5% CO2.

  • Assay Buffer Preparation: Prepare an appropriate buffer (e.g., Krebs-Ringer-HEPES).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitors in assay buffer. Also prepare a positive control (a known potent inhibitor, e.g., GBR-12909 for DAT) and a negative control (vehicle, e.g., 0.1% DMSO).

  • Inhibitor Incubation: Remove culture medium from cells and wash once with assay buffer. Add 50 µL of the diluted compounds to the appropriate wells. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Prepare the fluorescent substrate (e.g., from a Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) at 2x the final concentration in assay buffer. Add 50 µL to all wells to initiate the uptake reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader (e.g., FlexStation 3) pre-set to 37°C. Measure fluorescence intensity every minute for 30 minutes.

  • Data Analysis: For each concentration, calculate the percent inhibition relative to the vehicle and positive controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation in software like GraphPad Prism to determine the IC50 value.

References

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Rudling, A., et al. (2017). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • pA2 Online. Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. [Link]

  • Cichonska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor. [Link]

  • Hollender, J., et al. (2023). NORMAN guidance on suspect and non-target screening in environmental monitoring. Environmental Sciences Europe. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Bradley, S.J. (2023). Understanding the basic of subtype selectivity at muscarinic acetylcholine receptors. University of Nottingham. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. [Link]

  • Basile, A.S., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry. [Link]

  • Caulfield, M.P. (1993). Muscarinic Acetylcholine Receptor Subtypes: Localization and structure/function. Pharmacological Reviews. [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Krasowski, M.D., et al. (2010). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC. [Link]

  • Kruse, A.C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]

  • ICE Bioscience. Kinase Panel Screening. [Link]

  • Brylinski, M. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. [Link]

Sources

evaluating the ADME properties of 3-Ethoxy-8-azabicyclo[3.2.1]octane vs other scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In CNS drug discovery, the choice between a rigid bridged scaffold and a flexible monocyclic ring often dictates the success of a lead series. This guide evaluates 3-Ethoxy-8-azabicyclo[3.2.1]octane (a tropane ether) against its primary flexible alternative, 4-ethoxypiperidine .[1]

The Verdict: The this compound scaffold offers superior Blood-Brain Barrier (BBB) permeability and metabolic stability compared to traditional tropane esters (e.g., atropine/cocaine).[1] When compared to piperidines, it provides conformational restriction , reducing the entropic cost of binding, albeit with increased synthetic complexity and lipophilicity. It is the preferred scaffold when target selectivity requires a defined spatial vector for the ethoxy substituent.

Structural Analysis & Physicochemical Baseline

The core distinction lies in the "bridged" nature of the tropane scaffold. This 2-carbon bridge locks the piperidine ring into a boat-like conformation, rigidly orienting the 3-ethoxy group in either an endo or exo configuration.[1]

Comparative Physicochemical Profile (In Silico/Consensus Data)
PropertyThis compound4-Ethoxypiperidine (Flexible Analog)Impact on ADME
Topology Bridged Bicyclic (Rigid)Monocyclic (Flexible)Rigidity: Increases target selectivity; reduces metabolic "soft spots" by limiting enzyme access.[1]
MW (Da) ~155.2~129.2Size: Tropane is slightly larger but remains well within Fragment-Based Drug Design (FBDD) limits (<200 Da).
cLogP 1.2 – 1.50.8 – 1.1Lipophilicity: The bridge adds ~0.4 log units, enhancing passive CNS diffusion.
pKa (Basic N) ~9.5 - 9.8~10.5 - 11.0Ionization: Tropane nitrogen is slightly less basic due to steric bulk/solvation effects, potentially aiding membrane permeation at pH 7.[1]4.
TPSA (Ų) ~21~21Polarity: Identical polar surface area; differences in permeability are driven by lipophilicity and shape.[2]

ADME Deep Dive: The Core Comparison

A. Metabolic Stability: The Ether Advantage

Historically, tropane alkaloids (e.g., cocaine, atropine) suffer from rapid hydrolysis due to their ester linkages. The 3-ethoxy substitution is a strategic bioisostere.[1]

  • Mechanism: Ethers are resistant to plasma esterases. The primary metabolic clearance route shifts from rapid hydrolysis (Phase I) to slower oxidative

    
    -dealkylation or 
    
    
    
    -dealkylation (CYP450 mediated).[1]
  • Comparison: Unlike 4-ethoxypiperidine, which presents an exposed nitrogen for rapid conjugation or oxidation, the bridge in the tropane scaffold provides steric shielding to the nitrogen lone pair, potentially extending half-life (

    
    ).
    
B. Distribution: The "Privileged" CNS Scaffold

The 8-azabicyclo[3.2.1]octane core is a "privileged structure" for CNS targets (DAT, SERT, mAChR).

  • BBB Permeability: The globular, compact shape of the tropane scaffold allows for higher passive diffusion rates (

    
    ) compared to the planar/flexible piperidine.
    
  • P-gp Efflux: Rigid amines are often less recognized by P-glycoprotein (P-gp) efflux pumps compared to flexible chains, provided the LogP is kept < 3.0.[1]

C. Toxicity Risks (Structural Alerts)
  • Tropane: High affinity for hERG channels is a known risk for basic amines. The rigid structure can fit tightly into the hERG pore.

  • Piperidine: Generally lower hERG liability unless substituted with large lipophilic groups.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the labile Ester-Tropanes and the stable Ether-Tropanes (Subject of this guide).

MetabolicFate Start This compound CYP CYP450 (Liver Microsomes) Start->CYP Oxidative Metabolism Note CONTRAST: Ester analogs (e.g., Cocaine) undergo rapid hydrolysis by hCE1/hCE2 (Plasma). Start->Note NDealk N-Desmethyl Metabolite (Active/Stable) CYP->NDealk N-Demethylation (Major Route) ODealk Nortropine (Alcohol) (Inactive) CYP->ODealk O-Dealkylation (Minor Route) Phase2 Phase II Conjugation Gluc N-Glucuronide (Excreted) Phase2->Gluc UGT Transfer NDealk->Phase2

Figure 1: Metabolic pathway of 3-ethoxy-tropanes, highlighting resistance to hydrolysis compared to ester analogs.[1]

Experimental Protocols

To validate the ADME advantages of the 3-ethoxy-tropane scaffold, the following assays are required.

Protocol A: Microsomal Intrinsic Clearance ( )

Purpose: To quantify the metabolic stability improvement of the ether vs. ester scaffold.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Timepoints: Initiate reaction with cofactor. Aliquot at 0, 5, 15, 30, and 60 mins.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      .
      
Protocol B: PAMPA-BBB (Passive Permeability)

Purpose: To confirm the CNS penetration advantage of the rigid tropane.

  • Membrane: Use PVDF filter plate (0.45 µm) coated with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Well: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Add 200 µL of PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber (saturated atmosphere to prevent evaporation).

  • Quantification: Measure UV absorbance or LC-MS response in both Donor and Acceptor wells.

  • Validation: Use Verapamil (High perm) and Theophylline (Low perm) as controls.

    • Target: Tropane

      
       cm/s (High CNS penetration).
      

Decision Workflow for Scaffold Selection

Use this logic flow to decide when to deploy the 3-ethoxy-tropane scaffold over the piperidine alternative.

DecisionTree Start Start: CNS Drug Design Target Requires Ethoxy Substituent Q1 Is conformational entropy limiting potency? Start->Q1 Q2 Is metabolic stability (t1/2) < 30 min? Q1->Q2 No (Flexibility OK) Tropane Select SCAFFOLD A: This compound Q1->Tropane Yes (Rigidity Needed) Q2->Tropane Yes (Tropane shields N) Piperidine Select SCAFFOLD B: 4-Ethoxypiperidine Q2->Piperidine No (Stable enough) Optimize Optimize Substituents (Add F, Me to block metabolism) Tropane->Optimize Piperidine->Optimize

Figure 2: Decision matrix for selecting between rigid tropane and flexible piperidine scaffolds.

References

  • Singh, S. et al. (2000). "Chemistry and pharmacology of the piperidine-based analogues of cocaine." Journal of Medicinal Chemistry.

  • Lomenizo, S. A. et al. (2022). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors." Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. "8-Azabicyclo[3.2.1]octane derivatives and properties." National Institute of Standards and Technology.[1]

  • PubChem. "this compound Compound Summary."[1][3] National Library of Medicine.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PAMPA/Microsomal protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Ethoxy-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, pharmacologically active compounds not merely as a compliance exercise, but as a critical scientific workflow. 3-Ethoxy-8-azabicyclo[3.2.1]octane (CAS 1702129-22-3)[1] presents a unique intersection of chemical and biological risks.

To handle this compound safely, we must deconstruct its structural causality: it possesses a neuroactive tropane bicyclic scaffold[2], a secondary amine moiety prone to extreme pH-driven tissue irritation and nitrosation[3], and an ethoxy ether linkage. Because tropane derivatives are highly lipophilic and can rapidly cross the blood-brain barrier[2], your personal protective equipment (PPE) and operational protocols must be designed as a self-validating system to prevent dermal absorption, inhalation, and cross-contamination.

Here is the authoritative, step-by-step safety and operational guide for handling this compound.

Risk Assessment & The Causality of Protection

Standard laboratory latex gloves and basic surgical masks are fundamentally insufficient for this compound.

  • The Nitrosamine Risk: Secondary amines can react with nitrosating agents (such as ambient nitrogen oxides or sodium nitrite reagents) to form highly carcinogenic N-nitrosamines[3].

  • Dermal Permeation: Tropane derivatives are highly lipophilic[2]. If the free-base form contacts the skin, it will rapidly permeate standard latex, leading to systemic neurotoxic effects.

  • Ocular Corrosivity: Like most secondary amines, this compound is basic and can cause severe corneal edema and irreversible ocular damage upon contact[4].

Quantitative PPE Matrix

To mitigate these specific risks, you must strictly adhere to the following quantitative PPE standards before opening the primary containment vial.

PPE CategorySpecification / StandardQuantitative RequirementMechanistic Causality
Hand Protection Nitrile or Butyl Rubber (EN 374)Thickness ≥ 0.4 mm; Breakthrough > 240 mins (Class 5)Prevents permeation of lipophilic tropane free-base and secondary amines.
Eye Protection Chemical Safety Goggles (EN 166)Zero-gap facial sealProtects against severe corneal edema caused by basic amine vapors or splashes[4].
Respiratory ABEK-P3 Half-Mask / PAPR99.95% particulate filtrationCaptures volatile organic amines (K-class) and aerosolized tropane salts.
Body Protection Flame-Resistant Lab CoatSurface resistivity <

Prevents static discharge ignition of volatile ether/amine vapors during transfer[4].

Operational Workflow: Step-by-Step Methodology

This protocol ensures that every handling step validates the integrity of the previous one, minimizing exposure to ambient humidity (as tropanes are hygroscopic)[2] and preventing aerosolization.

Step 1: Environmental Audit & Setup

  • Ensure the workspace is entirely free of nitrosating agents (e.g., nitrites, nitrous acid) to prevent the catalytic formation of carcinogenic N-nitrosamines[5].

  • Verify that the Class II hard-ducted fume hood has an inward face velocity of at least 100 feet per minute (fpm).

  • Line the weighing area with anti-static, chemical-absorbent bench paper.

Step 2: PPE Donning Sequence

  • Put on the flame-resistant lab coat, ensuring cuffs are fully extended.

  • Don the EN 166 chemical splash goggles.

  • Apply the first pair of inner nitrile gloves (0.2 mm).

  • Apply the outer layer of EN 374 Class 5 Butyl or heavy Nitrile gloves (≥ 0.4 mm)[6]. Pull the outer glove over the cuff of the lab coat to create a continuous seal.

Step 3: Handling and Weighing

  • Purge the microbalance chamber with inert gas (Nitrogen or Argon) if handling the free-base liquid, as the ethoxy group may form peroxides over prolonged oxygen exposure.

  • Use grounded, anti-static spatulas to transfer the compound. Tropane powders carry a high risk of electrostatic dispersion[4].

  • Seal the destination vial inside the fume hood before transporting it to the reaction setup.

Step 4: Decontamination & Neutralization

  • Do not use bleach (sodium hypochlorite) to clean up spills, as it can react with secondary amines to form toxic chloramines.

  • Instead, wipe down all spatulas and surfaces with a dilute acidic solution (e.g., 1% acetic acid). This protonates the secondary amine, converting the lipophilic free-base into a highly water-soluble, non-volatile salt[5].

  • Follow with a distilled water wipe and dispose of all wipes as hazardous waste.

Waste Management and Disposal Plan

Tropane waste cannot be down-drained due to its environmental persistence, high aquatic toxicity, and biological activity[4].

  • Segregation: Collect all organic waste, including contaminated gloves, bench paper, and wipes, into high-density polyethylene (HDPE) containers.

  • Chemical Incompatibility: Never mix this waste with acidic waste containing nitrates or transition metal catalysts, as this triggers in-situ nitrosamine formation[5].

  • Final Disposal: Label the container clearly as "Hazardous Waste: Toxic Secondary Amine / Tropane Derivative". Incineration via a licensed hazardous waste contractor is the only acceptable disposal method for tropane alkaloids[4].

Operational Workflow Visualization

Workflow A Pre-Operation: Clear Nitrosating Agents B Don PPE: EN 374 Class 5 Gloves & Goggles A->B C Containment: Class II Fume Hood B->C D Handling: Anti-Static Transfer C->D E Spill or Contamination? D->E F Decontamination: 1% Acetic Acid Wash E->F Yes G Standard Cleanup E->G No H Waste Disposal: Incineration Protocol F->H G->H

Fig 1: Operational and safety workflow for handling this compound.

References

  • [this compound] -[BLD Pharm] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF64RjPFzDD3jAIH_iIrixVdUHdX7Wbv5GToC_vMN3BUZoN9DwAEaRnq_W3Iqcb6pZbONo7TfKCMeSxtVv5IvpkmcumNi-vhTKgGnJfEZmunyvyifAJXXO_rwC9UQ6Df19bk2ZzORlnb7xtlV56Lg==] 2.[SAFETY DATA SHEET - Santa Cruz Biotechnology] - [scbt.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_D04lYwsQFH-LxXf8dwiZk_8Ns5TXp7S4yV-uWsLzxr0zMHuug7x7w4-ZYsJBF4bf-VpxPtmE_xv2SgYPsgl0BrNA4p-Mel_bR-N99iJu9nrFf-Ug0WqNKppJbeNnzR108KIFwjrs0B9UkOW4C5KL]
  • [Tropine — Tropane Building-Block & Alkaloid Intermediate] -[GoldBio] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV22w3FkYlvI7EeWIF1IhOCivCYq_LeSMPuhEuHbGoM8pCyfSxgk7jCwajKv_j2bg5F4jnUKtIDPyqRIxN3jU7RLdpFIkolKSpWSeD5EMbu9G0sEANuvVKdC2JQzIPIUdAQJs=]
  • [SAFETY DATA SHEET - Sigma-Aldrich] - [sigmaaldrich.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_kRHBN1kE4fsPm8El3N3V2wb-g-DWCADU_6pLSGxiYWQGUINX-yZOTSms9wrTAy-AT6gxhCJK8uaQ-kkUimJ-vmJTnUz_UB68yglgXDaOj92egRy1TsaPY1Z7REZQInq4mfuHtOu3wd7z4P77y9n9]
  • [N,N-Diisopropyl-3-pentylamine] -[Santa Cruz Biotechnology] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3jRRDc4j0wY_3xA4O8Aje1d8BCiYzS9ocNzEVQSKg_AL0pjVdFOY-Y5NP3EKdCxLrCJAX2KLoVlAKtiM0Y5gSBZt4t1GiyDmwmFqKc-wutlc0c1hyE4R4H6wwgnceL08MiD-n]
  • [CuSol®] - [Arxada] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvy5tiXVf5ZIgsCC-7KAJ9KUF_hWUn99HmfPzkxtL1vHbgsGhs6hc7HPIuqroBnrLqyv6okVzTviSAwtP76KuvrxfUmiFWvih4XlnJeGF92w7EMv9_9rxl3bShdQn-GayKCWlEYSpWWqW4qSFbhkTqjbLrwvowUKnXQWSRV5uftEuJHn2V-xjAGQ==]
  • [N-ETHYLDIISOPROPYL AMINE] - [Sdfine] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Fk5FtRx8epaQzbjy4AQYG3dZpo3ltJOwAi-xCDCnbejU5l5-RnJfHpIf2C9uHcgwnb2LgbF6XsSxJd4rpPFX8Vthg09sj2BGTZC-FcM-PFg-HlaKJQLgaFY1pAdn2KRsDonLVUoQKqpIq42eV0wZUSdkTmErRcFRBCc3]
  • [Chemwatch GHS SDS in English (European) 2686] -[Chemstock] -[https://vertexaisearch.cloud.google.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.